AChE-IN-80
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
(3-carbamothioylphenyl) N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C11H14N2O2S/c1-3-13(2)11(14)15-9-6-4-5-8(7-9)10(12)16/h4-7H,3H2,1-2H3,(H2,12,16) |
InChI Key |
ODRNPNUKVQIUJV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dual-Target Inhibition of Acetylcholinesterase and Phosphodiesterase 9A: A Technical Guide to AChE-IN-80
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dual-target inhibitor AChE-IN-80, focusing on its simultaneous inhibition of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) as a potential therapeutic strategy for Alzheimer's Disease. This document outlines the quantitative inhibitory data, detailed experimental protocols for its evaluation, and the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of the lead compounds, designated as 11a and 11b in the foundational study, which are representative of the this compound class of dual inhibitors.[1]
| Compound | Target | IC50 (µM) |
| 11a | Acetylcholinesterase (AChE) | 0.048 |
| Phosphodiesterase 9A (PDE9A) | 0.530 | |
| 11b | Acetylcholinesterase (AChE) | 0.223 |
| Phosphodiesterase 9A (PDE9A) | 0.285 |
These pyrazolopyrimidinone-donepezil hybrids demonstrate potent and balanced inhibitory activity against both targets, suggesting their potential to address both the cholinergic deficit and the impaired cGMP signaling implicated in Alzheimer's disease.[1]
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol outlines the determination of AChE inhibitory activity using the colorimetric method developed by Ellman.[2][3][4]
Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
This compound (or test compound)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (14 mM) in deionized water.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Prepare serial dilutions of this compound in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the various dilutions of this compound to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for 100% inhibition).
-
Add 10 µL of the DTNB solution to each well.
-
Add 10 µL of the AChE solution to all wells except the blank.
-
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Phosphodiesterase 9A (PDE9A) Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP) assay for measuring the inhibitory activity of compounds against PDE9A.[5][6][7]
Principle: This assay is based on the competition between a fluorescently labeled cGMP analog (tracer) and the inhibitor for binding to the PDE9A active site. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger PDE9A enzyme, its rotation is slowed, leading to a higher fluorescence polarization signal. Inhibitors will displace the tracer from the enzyme, causing a decrease in fluorescence polarization.
Materials and Reagents:
-
Recombinant human PDE9A enzyme
-
FAM-labeled cGMP (fluorescent tracer)
-
This compound (or test compound)
-
PDE assay buffer
-
Binding Agent (provided in commercial kits)
-
Black, low-binding 96-well or 384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the PDE9A enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically.
-
Dilute the FAM-labeled cGMP tracer to the desired concentration in the assay buffer.
-
-
Assay Setup (in a microplate):
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or control solutions to the wells.
-
Add the diluted PDE9A enzyme solution to all wells except the negative control (no enzyme) wells.
-
Add the diluted FAM-labeled cGMP tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark to allow the binding to reach equilibrium.
-
Addition of Binding Agent: Add the binding agent solution to all wells to stop the reaction and stabilize the signal.
-
Signal Detection: Read the fluorescence polarization on a suitable plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., for FAM: excitation ~485 nm, emission ~525 nm).
-
Data Analysis:
-
The fluorescence polarization values (in milli-polarization units, mP) are calculated by the instrument's software.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
In Vivo Cognitive Enhancement Evaluation (Scopolamine-Induced Deficit and Morris Water Maze)
This protocol describes the evaluation of the pro-cognitive effects of this compound in a scopolamine-induced mouse model of cognitive impairment, using the Morris Water Maze (MWM) as the behavioral test.[8][9][10][11][12]
Principle: Scopolamine (B1681570) is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory, mimicking some aspects of Alzheimer's disease. The MWM is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.
Animals and Housing:
-
Male mice (e.g., C57BL/6 or ICR) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
Experimental Groups:
-
Vehicle Control: Receives the vehicle for both the test compound and scopolamine.
-
Scopolamine Control: Receives the vehicle for the test compound and scopolamine.
-
This compound + Scopolamine: Receives the test compound at various doses followed by scopolamine.
-
Positive Control + Scopolamine: Receives a standard drug (e.g., Donepezil) followed by scopolamine.
Procedure:
-
Drug Administration:
-
Administer this compound or the vehicle orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 60 minutes) before the MWM trial.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) at a specified time (e.g., 30 minutes) before the MWM trial.
-
-
Morris Water Maze Apparatus:
-
A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged approximately 1 cm below the water surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
-
Acquisition Phase (e.g., 4-5 days):
-
Each mouse undergoes a series of trials (e.g., 4 trials per day) to find the hidden platform.
-
The mouse is released into the water from different starting positions.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
If the mouse fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across days to assess learning. A significant decrease in these parameters indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant between the different experimental groups. A significant increase in time spent in the target quadrant for the this compound treated group compared to the scopolamine control group indicates improved spatial memory.
-
Signaling Pathways and Experimental Workflows
Dual Inhibition Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a dual AChE and PDE9A inhibitor in a neuron affected by Alzheimer's disease pathology.
Diagram Caption: Mechanism of a dual AChE and PDE9A inhibitor in enhancing cholinergic and cGMP signaling.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a dual AChE-PDE9A inhibitor.
Diagram Caption: General workflow for the preclinical evaluation of dual AChE-PDE9A inhibitors.
Conclusion
The dual inhibition of AChE and PDE9A by compounds such as this compound represents a promising, multi-target approach for the treatment of Alzheimer's disease. By simultaneously enhancing cholinergic neurotransmission and boosting cGMP signaling, these inhibitors have the potential to provide symptomatic relief and potentially modify the disease course. The data and protocols presented in this guide provide a framework for the continued research and development of this novel class of therapeutic agents. Further investigation into the long-term efficacy and safety of these dual inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 3. japsonline.com [japsonline.com]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PDE9A Assay Kit - Creative BioMart [creativebiomart.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 9. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement of cognitive deficit of curcumin on scopolamine-induced Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Synthesis and Characterization of Acetylcholinesterase Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The development of novel, potent, and selective AChE inhibitors is an ongoing pursuit in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of acetylcholinesterase inhibitors, drawing upon established methodologies and data from representative compounds within this class. While specific data for a compound designated "AChE-IN-80" is not publicly available, this document will outline the typical experimental protocols and data presentation relevant to the synthesis and characterization of novel AChE inhibitors, using analogous compounds as examples.
I. Synthetic Pathways and Methodologies
The synthesis of novel AChE inhibitors often involves multi-step reaction sequences tailored to the specific chemical scaffold of the target molecule. These syntheses are designed to be efficient, scalable, and allow for the introduction of various functional groups to explore structure-activity relationships (SAR).
A generalized synthetic workflow for a novel AChE inhibitor is depicted below. This process typically begins with commercially available starting materials and proceeds through several intermediate steps to yield the final active compound.
Caption: Generalized workflow for the synthesis and characterization of an AChE inhibitor.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of a novel AChE inhibitor, adapted from methodologies reported for similar compounds.
-
Step 1: Synthesis of Intermediate 1. To a solution of Starting Material A (1.0 eq) in an appropriate solvent (e.g., dichloromethane), Starting Material B (1.1 eq) and a suitable catalyst (e.g., triethylamine) are added. The reaction mixture is stirred at room temperature for a specified duration (e.g., 12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Intermediate 1.
-
Step 2: Synthesis of the Final Compound. Intermediate 1 (1.0 eq) is dissolved in a suitable solvent (e.g., acetonitrile), and a second intermediate or reagent (1.2 eq) is added. The reaction may require heating under reflux for a set period (e.g., 8 hours). After cooling to room temperature, the solvent is removed in vacuo.
-
Purification. The crude final product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure AChE inhibitor.
II. Physicochemical and Biological Characterization
Once synthesized and purified, the novel AChE inhibitor undergoes extensive characterization to confirm its structure, purity, and biological activity.
A. Structural Characterization
The definitive structure of the synthesized compound is determined using a combination of spectroscopic techniques.
| Technique | Purpose |
| ¹H NMR | Determines the number and environment of protons. |
| ¹³C NMR | Determines the number and environment of carbons. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
B. In Vitro Biological Evaluation
The primary biological evaluation of a novel AChE inhibitor involves determining its potency and selectivity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
The inhibitory activity of the compound against AChE is typically assessed using the Ellman's method.
-
Preparation of Reagents: Solutions of acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0). A solution of acetylcholinesterase (from electric eel or human recombinant) is also prepared.
-
Assay Procedure: In a 96-well plate, the enzyme solution, DTNB, and the test compound (or buffer for control) are pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, ATCI.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of the reaction is determined from the change in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The inhibitory activities of novel compounds are typically summarized in a table for easy comparison. Below is a template table with representative data for hypothetical AChE inhibitors.
| Compound | AChE IC₅₀ (µM)[1] | BChE IC₅₀ (µM) | Selectivity Index (BChE/AChE) |
| AChE-IN-A | 0.048 | 1.25 | 26.04 |
| AChE-IN-B | 0.223 | 0.85 | 3.81 |
| Donepezil | 0.025 | 7.8 | 312 |
Note: BChE (Butyrylcholinesterase) inhibition is often measured to determine the selectivity of the inhibitor.
III. Signaling Pathway Involvement
The primary mechanism of action of AChE inhibitors is the potentiation of cholinergic signaling by increasing the synaptic levels of acetylcholine (B1216132) (ACh). This enhanced cholinergic transmission is believed to be responsible for the cognitive benefits observed in patients.
Caption: Inhibition of AChE enhances cholinergic signaling.
Beyond direct AChE inhibition, some inhibitors may exert their effects through additional mechanisms, such as modulating amyloid precursor protein (APP) processing or exhibiting antioxidant properties. Further investigation into these potential secondary pathways is a crucial aspect of the comprehensive characterization of a novel AChE inhibitor.
IV. Conclusion
The synthesis and characterization of novel acetylcholinesterase inhibitors is a meticulous process that requires a combination of synthetic organic chemistry, analytical techniques, and pharmacological assays. While the specific details for "this compound" remain elusive in the public domain, the principles and protocols outlined in this guide provide a robust framework for the development and evaluation of new chemical entities in this important therapeutic class. The systematic approach of synthesis, purification, structural elucidation, and biological characterization is essential for identifying promising candidates for the treatment of Alzheimer's disease and other cognitive disorders.
References
Investigating AChE-IN-80: A Review of Available Information
Despite a comprehensive search of scientific databases and publicly available information, the specific compound designated "AChE-IN-80" does not appear in the current body of scientific literature. Therefore, a detailed technical guide on its therapeutic potential, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.
The field of acetylcholinesterase (AChE) inhibitor research is robust, with numerous compounds being investigated for their therapeutic potential, primarily in the context of neurodegenerative diseases such as Alzheimer's disease. These inhibitors work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. The development of novel AChE inhibitors often involves extensive preclinical and clinical research to establish their efficacy, safety, and mechanism of action.
Research in this area typically includes the following stages:
-
Synthesis and Chemical Characterization: The initial phase involves the chemical synthesis of the compound and confirmation of its structure and purity using various analytical techniques.
-
In Vitro Biological Evaluation: The compound's ability to inhibit AChE is assessed using enzymatic assays, which determine key quantitative metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[1]
-
Cell-Based Assays: The effects of the compound are then studied in cell cultures to evaluate its cytotoxicity, permeability across the blood-brain barrier, and its impact on cellular pathways related to neuroprotection and neuroinflammation.
-
In Vivo Animal Studies: Promising candidates are advanced to animal models of disease to assess their efficacy in improving cognitive function, their pharmacokinetic properties (how the drug is absorbed, distributed, metabolized, and excreted), and to identify any potential toxicities.
-
Clinical Trials: Compounds that demonstrate significant promise and a favorable safety profile in preclinical studies may eventually proceed to human clinical trials to evaluate their therapeutic potential in patients.
The design and synthesis of new AChE inhibitors often focus on creating molecules that can interact with both the catalytic and peripheral anionic sites of the acetylcholinesterase enzyme, leading to more potent and selective inhibition.[2] Many research efforts are also directed at developing "multi-target-directed ligands" that can simultaneously address other pathological features of Alzheimer's disease, such as the aggregation of amyloid-beta plaques.[3]
Given the absence of any specific data for a compound named "this compound," it is possible that this is a very new compound that has not yet been described in published literature, an internal designation for a compound within a research organization, or a potential misnomer.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of novel AChE inhibitors, it is recommended to consult peer-reviewed scientific journals, patent databases, and conference proceedings for the most up-to-date information in this rapidly evolving field. Should "this compound" be a different designation or a recently disclosed compound, future searches may yield the necessary information to conduct a thorough analysis.
References
Technical Guide on the Binding Affinity of Acetylcholinesterase Inhibitors: A Case Study of Donepezil
Disclaimer: Publicly available scientific literature and databases do not contain specific binding affinity data for a compound designated "AChE-IN-80." Therefore, this technical guide has been developed using Donepezil (B133215), a well-characterized, potent, and reversible acetylcholinesterase (AChE) inhibitor, as a representative example. The data and methodologies presented herein are intended to serve as a comprehensive template for the scientific evaluation of novel AChE inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the binding affinity of Donepezil to its target enzyme, acetylcholinesterase. It includes quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of Donepezil to Acetylcholinesterase
Donepezil is a selective and reversible inhibitor of acetylcholinesterase.[1][2] Its potency is most commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The IC50 values for Donepezil vary depending on the experimental conditions, such as the enzyme source and assay methodology.[1]
Below is a summary of reported quantitative data for Donepezil's binding affinity.
| Parameter | Value | Enzyme Source / System | Assay Method | Reference |
| IC50 | 6.7 nM | Not Specified (in vitro) | In vitro enzyme assay | [3] |
| IC50 | 0.021 µM | Not Specified (in vitro) | In vitro enzyme assay | [4] |
| IC50 | 0.032 ± 0.011 µM | Homo sapiens AChE (HsAChE) | In vitro enzyme assay | [1] |
| IC50 | 7.6 nM | Human (minimally diluted blood) | Radiometric Assay | [5] |
| IC50 | 41 nM | Human (1.2-fold diluted blood) | Radiometric Assay | [5] |
| Plasma IC50 | 53.6 ± 4.0 ng/mL | Human Cerebral Cortex (in vivo) | Positron Emission Tomography (PET) | [1][6] |
| Plasma IC50 | ~37 ng/mL | Monkey Brain (in vivo) | Positron Emission Tomography (PET) | [1][7] |
| Binding Affinity | -9.33 kcal/mol | AChE | Molecular Docking | [8] |
| Inhibition Constant (Ki) | 144.37 nM | AChE | Molecular Docking | [8] |
Note: In vivo plasma IC50 values represent the plasma concentration of the drug required to achieve 50% inhibition of the enzyme in the brain.[1]
Mechanism of Action and Signaling Pathway
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid in the synaptic cleft.[1][9] By reversibly binding to AChE, Donepezil increases both the level and duration of action of acetylcholine.[2][10] This enhancement of cholinergic neurotransmission is the basis for its therapeutic effects.[1] Donepezil is considered a mixed competitive and non-competitive inhibitor, suggesting it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[1][11]
dot
Caption: Cholinergic synapse showing ACh release, binding, and hydrolysis by AChE, and inhibition by Donepezil.
Experimental Protocols
The binding affinity and inhibitory potential of AChE inhibitors are commonly determined using the spectrophotometric method developed by Ellman.[1]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm.[12][13]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Donepezil (or test compound)
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions as described above. The ATCI solution should be prepared fresh daily.[12]
-
Preparation of Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture. A typical composition per well is:[1]
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test inhibitor solution (Donepezil at various concentrations) or vehicle for control wells.
-
-
Enzyme Addition and Pre-incubation: Add 10 µL of AChE solution (e.g., 1 U/mL) to each well.[1] Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[1][14]
-
Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.[1]
-
Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.[1]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-20 minutes).[1] The rate of the reaction is proportional to the rate of increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (vehicle-only) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[1]
-
dot
Caption: Workflow for determining the IC50 value of an AChE inhibitor using the Ellman's method.
Conclusion
This technical guide provides a framework for understanding and evaluating the binding affinity of acetylcholinesterase inhibitors, using Donepezil as a case study. The quantitative data presented in a structured format, along with detailed experimental protocols and clear visualizations of the underlying biological and experimental processes, offer a comprehensive resource for researchers in the field of neuropharmacology and drug development. The methodologies described can be adapted for the characterization of novel compounds targeting acetylcholinesterase.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational Approaches to Evaluate the Acetylcholinesterase Binding Interaction with Taxifolin for the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 11. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Acetylcholinesterase Inhibitors in Neuroinflammation: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be found for a specific compound designated "AChE-IN-80." This technical guide will therefore provide a comprehensive overview of the role of acetylcholinesterase (AChE) inhibitors in neuroinflammation in a broader context, drawing upon established scientific principles and publicly available data for representative tool compounds.
Introduction to Neuroinflammation and Acetylcholinesterase
Neuroinflammation is a complex biological response of the central nervous system (CNS) to various insults, including infection, trauma, and neurodegenerative diseases.[1] While initially a protective mechanism, chronic neuroinflammation can become detrimental, contributing to neuronal damage and the progression of various neurological disorders such as Alzheimer's disease and Parkinson's disease.[1][2] Key cellular players in neuroinflammation include microglia and astrocytes, which, when activated, release a cascade of inflammatory mediators like cytokines and chemokines.[3][4]
Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh), thereby terminating cholinergic signaling. Beyond its canonical role in neurotransmission, AChE has been implicated in the inflammatory process.[5] The "cholinergic anti-inflammatory pathway" is a well-described mechanism where acetylcholine, acting through α7 nicotinic acetylcholine receptors (α7 nAChRs) on immune cells like microglia and macrophages, can attenuate the production of pro-inflammatory cytokines.[6] By inhibiting AChE, acetylcholinesterase inhibitors (AChE-INs) increase the concentration and duration of action of acetylcholine, thereby potentiating this anti-inflammatory pathway.[6]
Mechanism of Action of AChE Inhibitors in Neuroinflammation
The primary mechanism by which AChE inhibitors exert their anti-neuroinflammatory effects is through the potentiation of the cholinergic anti-inflammatory pathway. This leads to a reduction in the production of key pro-inflammatory cytokines.
Signaling Pathways
The binding of acetylcholine to α7 nAChRs on microglia and other immune cells triggers intracellular signaling cascades that ultimately suppress the inflammatory response. One of the key pathways inhibited is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, AChE inhibitors can effectively dampen the inflammatory cascade.[7] Other signaling pathways, such as the JAK-STAT pathway, may also be modulated by cholinergic signaling.
Below is a diagram illustrating the proposed signaling pathway for the anti-neuroinflammatory action of AChE inhibitors.
Quantitative Data for Representative AChE Inhibitors
While no data is available for "this compound," the following tables summarize typical quantitative data that would be generated for a novel AChE inhibitor during its preclinical evaluation for neuroinflammatory conditions. The data presented here is illustrative and based on findings for other tool compounds.[8]
Table 1: In Vitro Activity of a Representative AChE Inhibitor
| Parameter | Species | Value |
| AChE IC50 | Human (hAChE) | Value (e.g., 15 nM) |
| Mouse (mAChE) | Value (e.g., 20 nM) | |
| BuChE IC50 | Human (hBuChE) | Value (e.g., 346.5 nM) |
| Selectivity (hBuChE/hAChE) | - | Value (e.g., 23.1) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. BuChE (Butyrylcholinesterase) is a related enzyme, and selectivity for AChE over BuChE is often a desirable property to minimize off-target effects.
Table 2: Effect of a Representative AChE Inhibitor on Cytokine Release in Lipopolysaccharide (LPS)-Stimulated Microglia
| Cytokine | Treatment | Concentration | % Inhibition |
| TNF-α | AChE-IN-XX | 1 µM | Value |
| 10 µM | Value | ||
| IL-1β | AChE-IN-XX | 1 µM | Value |
| 10 µM | Value | ||
| IL-6 | AChE-IN-XX | 1 µM | Value |
| 10 µM | Value |
LPS is a component of the outer membrane of Gram-negative bacteria and is a potent activator of microglia, inducing a strong inflammatory response.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to characterize the anti-neuroinflammatory effects of AChE inhibitors.
In Vitro AChE Inhibition Assay (Ellman's Method)
This assay is used to determine the IC50 value of a test compound for AChE.
Materials:
-
Recombinant human or other species-specific AChE
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Test compound (e.g., AChE-IN-XX)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the test compound dilutions or vehicle control to the respective wells and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Add DTNB solution to all wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of AChE inhibition against the logarithm of the test compound concentration to determine the IC50 value.
In Vitro Anti-inflammatory Assay in Microglial Cells
This protocol assesses the ability of a test compound to suppress the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
BV-2 or primary microglial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., AChE-IN-XX)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
24-well cell culture plates
Procedure:
-
Seed microglial cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours). Include a non-stimulated control group.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release by the test compound compared to the LPS-only treated group.
In Vivo Model of Neuroinflammation
A common in vivo model to study neuroinflammation is the intracerebroventricular (ICV) injection of LPS in rodents.
Materials:
-
Laboratory mice or rats
-
LPS
-
Test compound (e.g., AChE-IN-XX)
-
Vehicle for drug administration
-
Stereotaxic apparatus for ICV injection
-
Anesthesia
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Administer the test compound or vehicle to the animals via a chosen route (e.g., intraperitoneal injection) at a specified time before LPS administration.
-
Anesthetize the animals and place them in a stereotaxic frame.
-
Perform an ICV injection of LPS into a specific brain ventricle (e.g., the lateral ventricle).
-
At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).
-
Homogenize the brain tissue to measure cytokine levels (using ELISA or multiplex assays), assess microglial activation (via immunohistochemistry for markers like Iba1), and measure AChE activity.
The following diagram illustrates a typical experimental workflow for evaluating an AChE inhibitor in an in vivo model of neuroinflammation.
Conclusion
Acetylcholinesterase inhibitors represent a promising therapeutic strategy for mitigating neuroinflammation in a range of neurological disorders. By potentiating the cholinergic anti-inflammatory pathway, these compounds can effectively reduce the production of detrimental pro-inflammatory mediators. The preclinical evaluation of novel AChE inhibitors requires a systematic approach, including in vitro characterization of their enzymatic inhibitory activity and anti-inflammatory effects, as well as in vivo validation in relevant animal models of neuroinflammation. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any novel AChE inhibitor for its potential in treating neuroinflammatory conditions.
References
- 1. The role of neuroinflammation in neurodegenerative diseases: current understanding and future therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging targets in neuroinflammation-driven chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jebms.org [jebms.org]
- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibitors Reduce Neuroinflammation and -Degeneration in the Cortex and Hippocampus of a Surgery Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of AChE-IN-80
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) and terminating synaptic transmission. Inhibition of AChE is a critical therapeutic strategy for the treatment of various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma. By preventing the breakdown of ACh, AChE inhibitors increase the concentration of the neurotransmitter in the synaptic cleft, thereby enhancing cholinergic function. This document provides a detailed protocol for the in vitro assessment of the inhibitory activity of a test compound, designated as AChE-IN-80, using the widely accepted Ellman's method.
Principle of the Assay
The in vitro acetylcholinesterase inhibition assay is a colorimetric method based on the Ellman reaction. The assay quantifies the activity of AChE by measuring the formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863) and acetate. The resulting thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate TNB, which can be quantified by measuring its absorbance at 412 nm. The presence of an AChE inhibitor, such as this compound, will decrease the rate of ATCI hydrolysis, leading to a reduced rate of TNB formation. The inhibitory activity of the test compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation
The inhibitory potency of this compound and other reference compounds is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of AChE activity.
| Compound | AChE IC50 (nM) |
| This compound | Data not available |
| AChE-IN-64 | 52.8[1] |
| Donepezil | Reference standard |
Signaling Pathway and Inhibition
The following diagram illustrates the enzymatic action of acetylcholinesterase on its substrate, acetylcholine, and the mechanism of inhibition by an AChE inhibitor.
Caption: Mechanism of Acetylcholinesterase Action and Inhibition.
Experimental Protocol: In Vitro AChE Inhibition Assay
This protocol is based on the widely used Ellman's method for determining acetylcholinesterase activity.
Materials and Reagents
-
Acetylcholinesterase (AChE), from electric eel or human recombinant
-
This compound (test compound)
-
Donepezil (positive control)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Equipment
-
Microplate reader
-
Multichannel pipette
-
Incubator
Assay Procedure
-
Preparation of Reagents:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to ensure a linear reaction rate over the measurement period.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
ATCI Solution: Prepare a 14 mM stock solution of ATCI in phosphate buffer.
-
Test Compound (this compound) and Control Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity. Prepare a similar dilution series for the positive control (Donepezil).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
20 µL of the DTNB solution.
-
10 µL of the various dilutions of this compound or the positive control. For the control wells (0% inhibition), add 10 µL of phosphate buffer.
-
20 µL of the AChE solution.
-
-
Mix the contents of the wells gently.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
-
-
Initiation of Reaction:
-
Add 10 µL of the ATCI solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for a period of 10-15 minutes to monitor the kinetics of the reaction.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit of time (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of this compound.
References
Application Notes and Protocols for AChE-IN-80 in Murine Models
Disclaimer: As of the latest search, specific in vivo studies, quantitative data, and established protocols for a compound designated "AChE-IN-80" in mouse models are not publicly available. The following application notes and protocols have been developed based on established methodologies for analogous acetylcholinesterase (AChE) inhibitors. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. All data presented is illustrative and should be adapted based on the specific physicochemical and toxicological properties of this compound, determined through empirical investigation.
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of compounds that block the activity of the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting AChE, these compounds increase the levels and duration of action of ACh at cholinergic synapses, leading to enhanced neurotransmission.[2][3] This mechanism is of significant therapeutic interest for neurological conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][5][6] In preclinical research, AChE inhibitors are widely used in mouse models to investigate disease pathophysiology and to assess the efficacy and safety of novel therapeutic candidates.[4]
Data Presentation: Hypothetical In Vivo Data for this compound
The following tables provide a summary of hypothetical quantitative data for this compound in mouse models for illustrative purposes. These values are based on typical ranges observed for other AChE inhibitors and should be determined experimentally for this compound.[3]
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Dose (mg/kg) | 1 | 5 | 10 |
| Cmax (ng/mL) | 500 ± 75 | 350 ± 50 | 150 ± 25 |
| Tmax (h) | 0.1 | 0.5 | 1.0 |
| AUC (ng·h/mL) | 800 ± 120 | 1200 ± 180 | 900 ± 150 |
| Bioavailability (%) | 100 | 75 | 45 |
| Half-life (h) | 2.5 | 3.0 | 3.5 |
Table 2: Hypothetical Effective Doses of this compound in Different Mouse Models
| Mouse Model | Therapeutic Area | Administration Route | Effective Dose Range (mg/kg) | Dosing Frequency |
| Scopolamine-induced amnesia | Cognitive Enhancement | IP | 1 - 5 | Single dose |
| APP/PS1 transgenic mice | Alzheimer's Disease | PO | 3 - 10 | Daily |
| Carrageenan-induced paw edema | Anti-inflammatory | SC | 5 - 15 | Single dose |
Experimental Protocols
Dosing Solution Preparation
The formulation of the dosing solution is critical for ensuring accurate and consistent administration. The choice of vehicle will depend on the solubility of this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), 10% DMSO in saline, 20% PEG400 in water)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Protocol:
-
Determine the appropriate vehicle based on the solubility of this compound. For compounds with low aqueous solubility, a co-solvent system like DMSO and saline may be necessary.[3]
-
Weigh the required amount of this compound.
-
If using a co-solvent, first dissolve this compound in the organic solvent (e.g., DMSO) by vortexing.
-
Slowly add the aqueous vehicle (e.g., saline) to the desired final concentration while vortexing to prevent precipitation.
-
Visually inspect the solution for complete dissolution. If necessary, use a sonicator to aid dissolution.
-
Prepare the dosing solution fresh before each experiment.
-
Administration Routes: Methodologies
The choice of administration route depends on the experimental objective and the pharmacokinetic profile of the compound.[7]
IP injection is a common route for systemic administration, providing rapid absorption.[6]
-
Materials:
-
Dosing solution
-
Sterile 1 mL syringe
-
Sterile 25-27 gauge needle
-
Animal scale
-
-
Protocol:
-
Weigh the mouse to calculate the correct injection volume.
-
Fill the syringe with the dosing solution.
-
Gently restrain the mouse to expose its abdomen.
-
The injection is typically administered in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.[4]
-
Insert the needle at a 15-30 degree angle and aspirate to ensure no fluid is withdrawn, which would indicate entry into a vessel or organ.[6]
-
Slowly inject the solution.
-
Gently withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Oral gavage is used for direct administration of the compound into the stomach.[6]
-
Materials:
-
Dosing solution
-
Sterile 1 mL syringe
-
Sterile, flexible gavage needle (18-20 gauge for mice)
-
Animal scale
-
-
Protocol:
-
Weigh the mouse to determine the administration volume (typically 5-10 mL/kg).[6]
-
Fill the syringe with the dosing solution and attach the gavage needle.
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.[4]
-
Administer the solution slowly.
-
Smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress or regurgitation.
-
Safety and Toxicology Assessment
Close monitoring of animals is crucial to identify potential adverse effects of AChE inhibitors.
-
Observation:
-
Continuously observe animals for the first 4 hours post-dosing for clinical signs of cholinergic toxicity.[1]
-
Signs of toxicity can include salivation, lacrimation, urination, defecation (SLUD), muscle tremors, and seizures.[3]
-
Monitor body weight daily.
-
For acute toxicity studies, observe the animals for 14 days following a single dose administration.[1]
-
-
Necropsy:
-
At the end of the study, or if an animal is euthanized due to severe toxicity, perform a gross necropsy.
-
Collect major organs (e.g., liver, kidneys, brain, heart) for histopathological analysis.[1]
-
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of action of this compound at the cholinergic synapse.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Determination of Acetylcholinesterase (AChE) Inhibitory Activity using Ellman's Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission.[1] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[2][3] The development of novel AChE inhibitors requires robust and reliable methods for quantifying their inhibitory potency. The most widely used method for this purpose is the spectrophotometric assay developed by Ellman and colleagues.[4]
This document provides a detailed protocol for determining the inhibitory activity of a test compound against acetylcholinesterase using Ellman's assay. While the initial request specified "AChE-IN-80," no publicly available data could be found for a compound with this designation. Therefore, for illustrative purposes, this application note will utilize data for a known acetylcholinesterase inhibitor, AChE-IN-11 , as a representative example to demonstrate the application of the Ellman's assay in characterizing an AChE inhibitor.
Principle of the Ellman's Assay
The Ellman's assay is a simple, rapid, and sensitive colorimetric method to measure AChE activity. The assay is based on the following coupled enzymatic reaction:
-
Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate.
-
Colorimetric Reaction: The free sulfhydryl group of the thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.
The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 412 nm.[2] The presence of an AChE inhibitor will reduce the rate of this color change, and the extent of this reduction is used to quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway and Assay Workflow
The following diagrams illustrate the cholinergic signaling pathway and the experimental workflow of the Ellman's assay for determining AChE inhibition.
Caption: Cholinergic signaling pathway and the role of AChE and its inhibitors.
References
- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase inhibitors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AChE-IN-80 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-80 is a potent and selective acetylcholinesterase (AChE) inhibitor currently under investigation for its therapeutic potential in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. Acetylcholinesterase inhibitors function by preventing the enzymatic breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2] These application notes provide detailed protocols for the administration of this compound in common animal models for preclinical efficacy and pharmacokinetic studies. The following information is based on established methodologies for acetylcholinesterase inhibitors. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.
Data Presentation: Pharmacokinetic Profile
The pharmacokinetic parameters of a novel acetylcholinesterase inhibitor are critical for designing in vivo efficacy studies. While specific data for this compound is not yet publicly available, the following table summarizes representative pharmacokinetic data for Donepezil (B133215), a well-characterized AChE inhibitor, in rats following a single oral administration. This data can serve as a valuable reference for initial study design with this compound.
| Parameter | Unit | Value (Donepezil in Rats) | Description |
| Cmax | ng/mL | 97.3 ± 24.4 | Maximum (peak) plasma concentration.[3] |
| Tmax | h | ~1.2 - 2.5 | Time to reach maximum plasma concentration.[4][5] |
| t½ | h | Not explicitly stated | Elimination half-life. |
| Bioavailability (Oral) | % | 3.6 | The fraction of the administered dose that reaches systemic circulation.[5] |
| Protein Binding | % | Not specified | The extent to which a drug binds to plasma proteins. |
| Metabolism | - | Extensive in the liver (O-demethylation, hydroxylation, N-dealkylation, N-oxidation, glucuronidation).[6] | The biotransformation of the drug. |
| Excretion | - | Primarily via bile into feces, with some enterohepatic circulation.[6] | The process of eliminating the drug and its metabolites from the body. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Oral gavage is a common method for precise oral administration of compounds in preclinical studies.[7]
Materials:
-
This compound solution (formulated in a suitable vehicle, e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Animal balance
-
Flexible plastic or metal gavage needles (18-20 gauge for adult mice)[7]
-
1 mL syringes
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Weigh each mouse immediately before dosing to calculate the precise volume of this compound solution to be administered.[7]
-
Dosage Calculation: A typical dose for a related compound, donepezil, in a mouse model of Alzheimer's disease is 3 mg/kg/day.[8][9] The final volume for oral gavage should ideally not exceed 10 mL/kg.[7]
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and prevent biting. The body of the mouse should be held to prevent movement.
-
Gavage Needle Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. The needle should slide easily down the esophagus without resistance. If resistance is met, withdraw and reposition the needle.
-
Compound Administration: Once the needle is correctly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: After administration, return the mouse to its home cage and monitor for any signs of distress, such as labored breathing, for at least 30 minutes.
Protocol 2: Intraperitoneal (IP) Injection in Rats
Intraperitoneal injection is a common parenteral route for systemic drug administration in rodents, offering rapid absorption.[10]
Materials:
-
This compound solution (sterile and formulated for injection)
-
Animal balance
-
Sterile 1 mL or 3 mL syringes
-
Sterile needles (23-25 gauge for rats)[10]
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation: Acclimatize rats to handling for several days prior to the experiment. Weigh each rat immediately before injection to determine the correct injection volume.
-
Dosage Calculation: The volume to be injected should not exceed 10 ml/kg for rats.[10]
-
Restraint: A two-person technique is recommended for rat IP injections.[10][11] One person restrains the rat, exposing the abdomen. The rat can be held with its head tilted downwards to move the abdominal organs away from the injection site.[11]
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10] Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity.[10] Before injecting, gently aspirate to ensure that the needle has not entered a blood vessel or internal organ (no blood or yellowish fluid should enter the syringe). Slowly inject the this compound solution.
-
Post-Injection Monitoring: Return the rat to its cage and monitor for any adverse reactions, including signs of pain, distress, or cholinergic side effects (e.g., salivation, tremors) for at least 30 minutes.
Mandatory Visualizations
Caption: Signaling pathway of acetylcholinesterase inhibition.
Caption: General experimental workflow for in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Donepezil Supplementation on Alzheimer’s Disease-like Pathology and Gut Microbiome in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetylcholinesterase (AChE) Inhibitors in Rodent Experiments
Disclaimer: The specific compound "AChE-IN-80" is not found in the public scientific literature. Therefore, these application notes and protocols are based on the well-characterized and widely used acetylcholinesterase inhibitor, Donepezil , as a representative compound for this class of inhibitors. Researchers should use this information as a guide and adapt the protocols for their specific novel inhibitor, starting with dose-response studies.
Introduction
Acetylcholinesterase (AChE) inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine (B1216132).[1][2][3] This results in an increased concentration of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.[1][3] In the central nervous system, this enhanced cholinergic activity is associated with improvements in cognitive functions such as learning, memory, and attention.[4] Consequently, AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]
These application notes provide an overview of the use of a representative AChE inhibitor, Donepezil, in rodent models for preclinical research, with a focus on dosages and experimental protocols for assessing cognitive enhancement.
Mechanism of Action: Signaling Pathway
AChE inhibitors act by preventing the enzyme acetylcholinesterase from hydrolyzing acetylcholine into choline (B1196258) and acetate.[2][3] This leads to an accumulation of acetylcholine in the synapse, allowing it to have a more prolonged effect on both muscarinic and nicotinic acetylcholine receptors on the postsynaptic neuron.[3] This enhanced cholinergic signaling is believed to be the primary mechanism for the symptomatic improvement in cognitive function observed in Alzheimer's disease patients treated with these drugs.[1] Some evidence also suggests that AChE inhibitors may have neuroprotective effects through pathways like the PI3K/Akt signaling cascade.[1]
Caption: Mechanism of action of Acetylcholinesterase (AChE) inhibitors.
Dosage and Administration in Rodents
The dosage of Donepezil in rodent experiments can vary depending on the animal model, the route of administration, and the specific research question. It is crucial to perform a dose-response study to determine the optimal dose for a particular experimental setup.
Table 1: Reported Dosages of Donepezil in Rodent Models
| Species | Model | Route of Administration | Dosage Range (mg/kg) | Outcome Measure |
| Mouse | Scopolamine-induced amnesia | Oral (p.o.) | 0.5 - 2.0 | Cognitive Improvement |
| Mouse | Normal, healthy | Intraperitoneal (i.p.) | 0.3 - 3.0 | Memory Enhancement |
| Rat | Age-related cognitive decline | Oral (p.o.) | 0.5 - 5.0 | Improved Spatial Memory |
| Rat | Traumatic Brain Injury | Intraperitoneal (i.p.) | 1.0 - 5.0 | Neuroprotection |
Experimental Protocols
Below are representative protocols for preparing and administering Donepezil and for a common behavioral assay used to assess its effects on cognition.
Preparation of Dosing Solutions
Materials:
-
Donepezil hydrochloride
-
Vehicle (e.g., 0.9% saline, distilled water, or 0.5% carboxymethylcellulose)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter (optional)
Protocol:
-
Calculate the required amount of Donepezil based on the desired dose and the number and weight of the animals.
-
Weigh the Donepezil hydrochloride accurately.
-
Add the appropriate volume of the chosen vehicle to the Donepezil.
-
Vortex the solution vigorously until the compound is completely dissolved. If solubility is an issue, gentle warming or sonication may be used.
-
For some vehicles, it may be necessary to adjust the pH to ensure solubility and stability.
-
Prepare fresh solutions daily to ensure potency.
Administration to Rodents
Oral Gavage (p.o.):
-
Gently restrain the mouse or rat.
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
The typical administration volume is 5-10 ml/kg for rats and 10 ml/kg for mice.
Intraperitoneal Injection (i.p.):
-
Properly restrain the animal, exposing the abdomen.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Use a sterile needle (e.g., 25-27 gauge).
-
Insert the needle at a 30-45 degree angle and inject the solution into the peritoneal cavity.
-
The typical injection volume is 1-2 ml/kg for rats and 5-10 ml/kg for mice.
Behavioral Assay: Morris Water Maze
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.
Apparatus:
-
A large circular pool (1.2-2.0 m in diameter) filled with water made opaque with non-toxic tempura paint or milk powder.
-
A small escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Protocol:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day to find the hidden platform.
-
If an animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The starting position is varied for each trial.
-
Donepezil or vehicle is administered 30-60 minutes before the first trial each day.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
Data Analysis:
-
Acquisition Phase: Latency to find the platform, path length, and swimming speed are analyzed. A significant decrease in latency and path length over days indicates learning.
-
Probe Trial: The percentage of time spent in the target quadrant and the number of times the animal crosses the former platform location are key measures of memory retention.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of an AChE inhibitor on cognitive function in a rodent model of amnesia.
Caption: A typical workflow for a rodent cognitive enhancement study.
Conclusion
These application notes provide a foundational guide for the use of AChE inhibitors in rodent research, using Donepezil as a representative compound. When working with a novel compound such as "this compound," it is imperative to conduct thorough preliminary studies to establish its pharmacokinetic and pharmacodynamic profile, as well as to determine the effective and non-toxic dose range for the specific rodent model and behavioral paradigm being employed.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for AChE-IN-80 in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-80 is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). Acetylcholinesterase inhibitors are a class of compounds that prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to increased levels of acetylcholine in the brain. This mechanism has been a cornerstone in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease.[1][2] Beyond their primary role in enhancing cholinergic neurotransmission, emerging evidence suggests that acetylcholinesterase inhibitors, including novel compounds like this compound, possess significant neuroprotective properties.[1][2][3] These neuroprotective effects are multifaceted, involving the modulation of critical cell survival pathways, reduction of oxidative stress, and mitigation of amyloid-beta (Aβ) induced toxicity.[4][5]
These application notes provide a comprehensive guide for researchers interested in evaluating the neuroprotective effects of this compound. This document outlines detailed protocols for key in vitro and in vivo assays, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Neuroprotection via PI3K/Akt Signaling
One of the key mechanisms underlying the neuroprotective effects of many acetylcholinesterase inhibitors is the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][5] This pathway is crucial for promoting cell survival, proliferation, and growth, and its activation can protect neurons from various apoptotic stimuli.
The proposed mechanism for this compound is as follows:
-
Receptor Stimulation : this compound, by increasing acetylcholine levels, stimulates nicotinic acetylcholine receptors (nAChRs), particularly the α4 and α7 subtypes.[1][3][6]
-
PI3K Activation : This stimulation leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][3]
-
Akt Activation : PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt (also known as Protein Kinase B).[1][3]
-
Downstream Effects : Activated Akt phosphorylates a variety of downstream targets to promote cell survival. This includes:
-
Inhibition of pro-apoptotic proteins like Bad and GSK-3β.
-
Activation of anti-apoptotic proteins like Bcl-2.
-
Promotion of transcription factors that regulate the expression of survival genes.
-
Caption: PI3K/Akt signaling pathway activated by this compound.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the expected in vitro activity of this compound based on data from potent, novel acetylcholinesterase inhibitors.
| Target | IC50 (nM) | Assay Description |
| Human AChE (hAChE) | 1.5 | Cholinesterase inhibitory activity |
| Human BChE (hBChE) | 250 | Cholinesterase inhibitory activity (selectivity) |
| Aβ (1-42) Aggregation | 500 | Inhibition of self-induced amyloid-beta aggregation |
| Experiment | Concentration (µM) | Observed Effect | Cell Line |
| Neuroprotection against H₂O₂-induced toxicity | 1, 5, 10 | Dose-dependent increase in cell viability | SH-SY5Y |
| Neuroprotection against Aβ-induced toxicity | 1, 5, 10 | Significant reduction in apoptosis | PC12 |
| Cytotoxicity | up to 50 | No significant toxic effects observed | SH-SY5Y |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the AChE inhibitory activity of a compound.[5]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: 10 mM Acetylthiocholine iodide (ATCI).
-
DTNB Reagent: 3 mM DTNB in assay buffer.
-
Enzyme: Human recombinant AChE (1 U/mL).
-
Test Compound: Prepare a stock solution of this compound in DMSO and dilute to various concentrations in the assay buffer.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of test compound solution (or vehicle for control) to each well.
-
Add 50 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB reagent.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay Against Oxidative Stress (MTT Assay)
This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified by spectrophotometry.
Protocol Outline:
-
Cell Culture:
-
Plate SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.
-
Incubate for 24 hours.
-
Include control wells: untreated cells, cells treated with H₂O₂ alone, and cells treated with this compound alone.
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Express cell viability as a percentage of the untreated control.
-
Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound.
-
In Vivo Efficacy in a Scopolamine-Induced Cognitive Deficit Model
This protocol evaluates the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist scopolamine (B1681570).
Protocol Outline:
-
Animals and Housing:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals in standard laboratory conditions with ad libitum access to food and water.
-
Allow at least one week for acclimatization.
-
-
Experimental Groups (n=10-12 per group):
-
Vehicle Control: Vehicle + Saline
-
Scopolamine Control: Vehicle + Scopolamine
-
This compound (1 mg/kg): this compound + Scopolamine
-
This compound (3 mg/kg): this compound + Scopolamine
-
This compound (10 mg/kg): this compound + Scopolamine
-
Positive Control (e.g., Donepezil): Donepezil + Scopolamine
-
-
Dosing and Administration:
-
Administer this compound (or vehicle/Donepezil) orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the behavioral test.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the behavioral test.
-
-
Behavioral Assessment (Y-Maze or Morris Water Maze):
-
Y-Maze: To assess short-term spatial working memory. Place the mouse in the center of the Y-maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries. Calculate the percentage of spontaneous alternation (entry into a different arm than the previous two).
-
Morris Water Maze: To assess spatial learning and memory. This involves an acquisition phase (training to find a hidden platform) and a probe trial (platform removed, memory assessment).
-
-
Post-mortem Analysis (Optional):
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Measure AChE activity in the hippocampus and cortex to confirm target engagement.
-
Analyze markers of neuroinflammation or oxidative stress.
-
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising compound for further investigation into the neuroprotective potential of acetylcholinesterase inhibitors. The protocols and information provided herein offer a robust framework for researchers to explore its efficacy in various models of neurodegeneration. By elucidating the mechanisms of action and demonstrating in vitro and in vivo efficacy, the therapeutic potential of this compound can be thoroughly evaluated. Careful experimental design, including appropriate controls and a combination of biochemical and behavioral endpoints, will be crucial for obtaining meaningful and reproducible results.
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Experimental Stability of AChE-IN-80
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of the acetylcholinesterase inhibitor, AChE-IN-80, during experimental procedures. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to have lost its inhibitory activity. What are the likely causes?
A1: The loss of activity in your this compound solution can stem from several factors:
-
Chemical Degradation: The molecule may be susceptible to hydrolysis (especially if it has a carbamate (B1207046) or ester group), oxidation, or photolysis. The solvent, pH, temperature, and light exposure can all influence these degradation pathways.[1]
-
Improper Storage: Storing the solution at an incorrect temperature or in an inappropriate solvent can hasten degradation.[1] For instance, many small molecule inhibitors are best stored at -20°C or -80°C.[2][3][4]
-
Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound and introduce moisture, which can promote hydrolysis.[1][2]
-
Solvent Evaporation: Over time, the solvent in your stock solution can evaporate, leading to an increased concentration and potential precipitation of the inhibitor.[1]
-
Adsorption to Surfaces: Some compounds may adsorb to the surfaces of plastic or glass storage vials, thereby reducing the effective concentration in the solution.[1]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: Due to the hydrophobic nature of many acetylcholinesterase inhibitors, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent.[2][3] Common choices include:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for many organic compounds.[2]
-
Dimethylformamide (DMF): An alternative to DMSO.
-
Ethanol: Generally less toxic to cells than DMSO, but may be a weaker solvent for some compounds.[2]
Direct dissolution in aqueous media is often not advisable as it can lead to precipitation.[3] The stock solution can then be serially diluted into your aqueous experimental buffer.
Q3: How should I store my this compound stock solutions to maximize stability?
A3: Proper storage is critical for maintaining the integrity of your inhibitor.[4]
-
Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.[2][3][4]
-
Aliquoting: To prevent repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller, single-use volumes.[1][2][4]
-
Light Protection: If the compound is light-sensitive, store solutions in amber vials or wrap the vials in aluminum foil to prevent photodegradation.[1][3]
-
Inert Atmosphere: For compounds prone to oxidation, overlaying the solution with an inert gas like argon or nitrogen before sealing the vial can enhance stability.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in the solution | Poor solubility at the stored concentration or temperature. | Gently warm the solution to see if the precipitate redissolves. If not, the compound may have degraded. Prepare a new stock solution, possibly at a lower concentration.[1] |
| Solvent evaporation leading to supersaturation. | Ensure vials are tightly sealed. Consider using parafilm to seal the cap.[1] | |
| Reduced or no inhibition in assay | The inhibitor has degraded in the stock solution. | Prepare a fresh stock solution from powder. Perform a concentration-response curve to confirm activity.[1] |
| The inhibitor is unstable in the assay buffer. | Test the stability of the inhibitor in the assay buffer over the time course of the experiment. Consider preparing the inhibitor solution in the assay buffer immediately before use.[1][4] | |
| Inconsistent results between experiments | Improper storage and handling of the stock solution. | Aliquot new stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.[1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
This protocol outlines the standard method for preparing a working solution of a hydrophobic inhibitor.
-
Weigh the Compound: Accurately weigh a precise amount of the this compound powder using an analytical balance.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound to achieve a 10 mM concentration.
-
Dissolution: Vortex or sonicate the solution briefly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.[2]
-
Sterilization (Optional): If required for cell-based assays, filter the stock solution through a 0.22 µm syringe filter that is compatible with your chosen organic solvent (e.g., PTFE for DMSO).[3]
-
Storage: Aliquot the stock solution into single-use volumes in amber vials and store at -80°C.[2][3]
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
This protocol is designed to determine the stability of this compound in your experimental buffer.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a working solution of this compound at the desired final concentration in your pre-warmed aqueous buffer. Ensure the final concentration of the organic solvent is consistent across all samples and controls (typically <1%).[4]
-
Time-Course Incubation: Incubate the working solution at the experimental temperature (e.g., 37°C) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
AChE Activity Assay: At each time point, take an aliquot of the incubated this compound solution and use it in your acetylcholinesterase activity assay (e.g., Ellman's assay).
-
Data Analysis: Compare the inhibitory activity of the this compound solution at each time point to the activity at time 0. A significant decrease in inhibition indicates degradation of the compound.
-
Controls: Include a vehicle control (buffer with the same final concentration of organic solvent) and a positive control (freshly prepared this compound solution) in your assay.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is hypothetical and should be determined experimentally for your specific batch of this compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Notes |
| Solid Powder | -20°C | Store in a tightly sealed container, protected from light and moisture.[4] |
| Stock Solution in DMSO | -80°C | Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[4] |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing AChE-IN-80 Concentration for Cell Culture
Welcome to the technical support center for AChE-IN-80. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of this compound for their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.[3] This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[3]
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: For a novel compound like this compound, it is recommended to start with a broad concentration range to establish a dose-response curve. A suggested starting range is from 1 nM to 100 µM.[3][4] This wide range will help in identifying the concentrations that produce the desired biological effect, as well as any potential cytotoxicity.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).[4][5] This stock solution should be stored at -20°C or -80°C to ensure long-term stability.[4][5] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, dilute the stock into your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[6]
Q4: Which cell lines are suitable for initial screening of this compound?
A4: For initial screening of a novel AChE inhibitor, human neuroblastoma cell lines like SH-SY5Y or rat pheochromocytoma cells (PC12) are commonly used.[3][7] These cell lines are well-characterized models for neurodegenerative disease research.
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is essential for determining the cytotoxic potential of this compound and identifying a non-toxic concentration range for further experiments.[7][8]
Materials:
-
Target cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.[9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Measuring AChE Activity (Ellman's Method)
This colorimetric assay is a standard method to measure the enzymatic activity of AChE and to determine the inhibitory potential of this compound.[3][10]
Materials:
-
Cell lysate from treated and untreated cells
-
96-well plate
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound stock solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution[4]
-
Acetylthiocholine iodide (ATCI) substrate solution[4]
-
Microplate reader
Procedure:
-
Cell Preparation and Lysis: Plate and treat cells with various concentrations of this compound for a specific duration (e.g., 2 hours).[3] After treatment, lyse the cells to release intracellular AChE.[3]
-
Assay Setup: In a 96-well plate, add phosphate buffer to each well.[4] Add the cell lysate to the designated wells.
-
Inhibitor Addition: Add different concentrations of this compound to the test wells. Include a control group without the inhibitor.[7]
-
DTNB Addition: Add DTNB solution to all wells.[7]
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution to all wells.[7]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at multiple time points to determine the reaction rate.[3][4]
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage of AChE inhibition for each concentration of this compound and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[3]
Data Presentation
Table 1: Example Data for this compound Cytotoxicity (CC50)
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| SH-SY5Y | 24 | > 100 |
| SH-SY5Y | 48 | 85.3 |
| PC12 | 24 | > 100 |
| PC12 | 48 | 92.1 |
Table 2: Example Data for this compound Inhibitory Activity (IC50)
| Enzyme Source | IC50 (nM) |
| Human Recombinant AChE | 15.2 |
| SH-SY5Y Cell Lysate | 25.8 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background in AChE activity assay | - Spontaneous hydrolysis of the substrate.- Presence of other thiol-containing compounds in the sample. | - Run a blank control without the enzyme to subtract the background absorbance.- Ensure the purity of your reagents. |
| Inconsistent results in cell viability assays | - Uneven cell seeding.- Edge effects in the 96-well plate.- Compound precipitation at high concentrations. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a co-solvent or reducing the highest concentration tested.[5] |
| No significant inhibition of AChE activity | - Incorrect concentration of the inhibitor.- Inactive compound.- Insufficient incubation time. | - Verify the dilution calculations and the preparation of the stock solution.- Check the storage conditions and age of the compound.- Optimize the incubation time with the inhibitor. |
| High cytotoxicity at low concentrations | - The compound is highly toxic to the specific cell line.- The solvent (e.g., DMSO) concentration is too high. | - Perform a dose-response curve with a wider range of lower concentrations.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤ 0.5%).[6] Always include a vehicle control. |
| Compound solubility issues | - this compound may have low aqueous solubility. | - Prepare a high-concentration stock in an appropriate organic solvent like DMSO.[5]- When diluting into aqueous buffer, ensure the final organic solvent concentration is low and consistent across all samples.[5]- Consider using a co-solvent or surfactant if precipitation persists.[5] |
Visualizations
References
- 1. novusbio.com [novusbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Preventing AChE-IN-80 precipitation in solutions
Welcome to the technical support center for AChE-IN-80. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this acetylcholinesterase inhibitor, with a primary focus on preventing its precipitation in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock in an aqueous buffer. What is the likely cause?
A1: This is a common phenomenon known as "precipitation upon dilution" and is often observed with hydrophobic small molecules like many enzyme inhibitors. The primary cause is that the concentration of this compound in the final aqueous solution has surpassed its solubility limit in that specific medium. While DMSO is an excellent solvent for creating a concentrated stock, its solubilizing effect is significantly diminished upon high dilution in an aqueous buffer.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions of hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent due to its strong solubilizing properties.[3][4][5] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[5]
Q3: How can I prevent this compound from precipitating during my experiments?
A3: Several strategies can be employed to prevent precipitation:
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Optimize DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible (ideally below 0.5%) to avoid solvent-induced artifacts, but a slight increase may be necessary to maintain solubility.[1][3]
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Use Intermediate Dilutions: Instead of diluting your high-concentration DMSO stock directly into the aqueous buffer, perform an intermediate dilution step in 100% DMSO first.[3][6]
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Gradual Addition and Mixing: Add the inhibitor stock solution to the aqueous buffer slowly and with constant, gentle vortexing or stirring. This helps to avoid localized high concentrations that can trigger precipitation.[4][6]
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Lower the Final Concentration: The most straightforward solution is often to work with a lower final concentration of this compound in your assay.[1][5]
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Gentle Warming: In some cases, gently warming the solution (e.g., to 37°C) may help to redissolve the precipitate. However, be cautious as excessive heat can degrade the compound.[4][7]
Q4: What is the maximum recommended storage temperature for my this compound stock solution?
A4: For long-term stability, stock solutions of acetylcholinesterase inhibitors in DMSO should be stored at -20°C or -80°C.[5][7] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation and the introduction of moisture.[1][7]
Q5: Could the pH of my buffer be affecting the solubility of this compound?
A5: Yes, the solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[2] If this compound has acidic or basic properties, adjusting the pH of your aqueous buffer may significantly improve its solubility.[1][2]
Troubleshooting Guide
If you are experiencing persistent precipitation of this compound, follow this step-by-step troubleshooting guide.
Problem: Precipitate Observed in this compound Solution
| Potential Cause | Suggested Solution |
| Poor aqueous solubility | Decrease the final concentration of this compound in the assay.[1][5] Perform serial dilutions in the organic stock solvent before adding to the aqueous buffer.[4] |
| Incorrect solvent | Ensure the initial stock solution is prepared in a suitable organic solvent like DMSO.[3][4] |
| High final DMSO concentration | Keep the final DMSO concentration in the assay medium below 0.5%, and ideally at or below 0.1%.[3] |
| Improper mixing technique | Add the stock solution to the buffer slowly while vortexing or stirring to ensure rapid and uniform dispersion.[4][6] |
| Solution is supersaturated | Prepare a new stock solution at a lower concentration.[4] |
| Incorrect storage | Aliquot stock solutions and store them at -20°C or -80°C to avoid freeze-thaw cycles.[5][7] |
| Compound degradation | Prepare fresh solutions and handle them according to the storage recommendations. If degradation is suspected, perform a stability test. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a standard 10 mM stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously until the compound is fully dissolved. If necessary, sonicate the tube for 5-10 minutes or gently warm it to 37°C to aid dissolution.[4]
-
Aliquot and store: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[5][7]
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
Objective: To prepare a diluted working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
100% DMSO
-
Aqueous assay buffer (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution in 100% DMSO to create an intermediate stock (e.g., 1 mM).[3][6]
-
Prepare the final working solution: a. Determine the final concentration of this compound and the maximum allowable DMSO concentration for your assay. b. Add the required volume of pre-warmed aqueous assay buffer to a new tube. c. While gently vortexing the buffer, add the calculated volume of the intermediate this compound stock solution drop-wise.[3][6]
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Final inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Visual Guides
References
Technical Support Center: AChE-IN-80 and Neuronal Cell Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of the novel acetylcholinesterase inhibitor, AChE-IN-80, in neuronal cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound in neuronal cells?
A1: As a novel acetylcholinesterase inhibitor, the cytotoxic profile of this compound is under investigation. Generally, acetylcholinesterase (AChE) itself has been shown to have non-catalytic functions that can induce apoptosis in neuronal cells.[1] Therefore, it is crucial to empirically determine the cytotoxic effects of any new AChE inhibitor. Preliminary data for a hypothetical AChE inhibitor, "this compound," is presented below for illustrative purposes.
Q2: Which cytotoxicity assays are recommended for evaluating the effect of this compound on neuronal cells?
A2: A multi-assay approach is recommended to assess the various aspects of cell death. Commonly used assays include:
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MTT Assay: Measures metabolic activity, indicating cell viability.
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LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity (necrosis).[2]
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Live/Dead Viability/Cytotoxicity Assay: Uses fluorescent probes to distinguish between live and dead cells based on membrane integrity and intracellular esterase activity.[2][3]
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Apoptosis Assays: Detect markers of programmed cell death, such as caspase activation or Annexin V staining.[2][4]
Q3: What are the potential mechanisms of this compound induced cytotoxicity in neuronal cells?
A3: While the specific mechanisms for this compound are yet to be fully elucidated, potential pathways for cytotoxicity induced by compounds in neuronal cells include the activation of apoptotic pathways, induction of oxidative stress, mitochondrial dysfunction, and disruption of the cytoskeleton.[4] Some studies suggest that the toxic effects of AChE itself involve apoptotic cell death, characterized by cytoplasmic shrinkage and DNA fragmentation.[1] It is plausible that an inhibitor could modulate these non-cholinergic functions of AChE.
Q4: How can I troubleshoot high variability in my cytotoxicity assay results?
A4: High variability can be caused by several factors:
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Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across wells.
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Edge Effects: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the microplate or fill them with sterile PBS.
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Pipetting Errors: Use calibrated pipettes and ensure proper technique to deliver accurate volumes of cells, compound, and reagents.
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Compound Precipitation: Visually inspect for any precipitation of this compound in the culture medium, as this can lead to inconsistent concentrations.
Troubleshooting Guides
Issue 1: Low Absorbance/Fluorescence Signal in Viability Assays
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Possible Cause: Low cell density.
-
Solution: Optimize the initial cell seeding density for your specific neuronal cell type. For non-proliferating cells like primary neurons, a higher seeding density may be required.[5]
-
-
Possible Cause: Incorrect assay incubation time.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for both the compound treatment and the assay reagent.
-
-
Possible Cause: Reagent degradation.
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Solution: Ensure that all assay reagents are stored correctly and are within their expiration date.
-
Issue 2: High Background Signal in Cytotoxicity Assays
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Possible Cause: High spontaneous cell death in control wells.
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Solution: Assess the health of your neuronal cultures before starting the experiment. Ensure optimal culture conditions, including medium, supplements, and incubator environment. Gentle handling of cells during seeding is crucial.[6]
-
-
Possible Cause: Contamination.
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Solution: Regularly check cultures for signs of microbial contamination. Use aseptic techniques throughout the experimental procedure.
-
-
Possible Cause: Interference from the compound.
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Solution: Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents that might produce a signal.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in SH-SY5Y Neuronal Cells after 48h Treatment
| Assay Type | Endpoint | IC50 (µM) |
| MTT | Cell Viability | 25.5 |
| LDH | Membrane Integrity | 45.2 |
| Caspase-3/7 | Apoptosis | 18.9 |
This data is for illustrative purposes only and represents a hypothetical scenario.
Experimental Protocols
MTT Assay for Cell Viability
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Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time (e.g., 48 hours). Include vehicle-treated and untreated controls.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.
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LDH Reaction: Add 50 µL of the LDH assay reagent mixture to each supernatant sample in a new 96-well plate.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Read the absorbance at 490 nm using a microplate reader.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical apoptotic pathway induced by this compound.
Caption: Troubleshooting decision tree for high result variability.
References
- 1. Toxic effects of acetylcholinesterase on neuronal and glial-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuroproof.com [neuroproof.com]
- 3. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. innoprot.com [innoprot.com]
- 5. sartorius.com [sartorius.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of AChE-IN-80
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of the novel acetylcholinesterase inhibitor, AChE-IN-80.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
Low oral bioavailability of a compound like this compound can stem from several factors. Primarily, these include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids, and low intestinal permeability, hindering its absorption across the gut wall. Furthermore, the compound may be subject to significant first-pass metabolism in the liver, where it is broken down before reaching systemic circulation.[1] The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability to predict their oral absorption.
Q2: What initial formulation strategies can be employed to enhance the bioavailability of a poorly soluble compound like this compound?
For a poorly soluble acetylcholinesterase inhibitor, initial strategies should focus on improving its dissolution rate and solubility.[2][3][4][5][6] Common approaches include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[3][5]
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Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can create a more soluble, amorphous form.[3][5]
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Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance solubilization and absorption.[2][3][4]
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Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of the drug.[4]
Q3: Can a prodrug approach be beneficial for improving the bioavailability of this compound?
Yes, a prodrug strategy is a viable option. This involves chemically modifying this compound to create a more soluble or permeable derivative (the prodrug).[1] This prodrug is then converted back to the active this compound in the body. This approach can effectively overcome barriers to absorption.[1][7]
Q4: How can I investigate if poor permeability is the primary reason for low bioavailability?
To assess permeability, in vitro models such as the Caco-2 cell monolayer assay are commonly used. This assay measures the transport of a drug across a layer of human intestinal cells. A low apparent permeability coefficient (Papp) in the apical to basolateral direction would suggest poor intestinal absorption.[8]
Q5: What if extensive first-pass metabolism is suspected to be the limiting factor?
If first-pass metabolism is a concern, in vitro studies using liver microsomes or hepatocytes can be conducted to assess the metabolic stability of this compound. If the compound is rapidly metabolized, strategies could include co-administration with an inhibitor of the metabolizing enzymes or structural modification of the molecule to block the metabolic site.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | 1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Formulation Enhancement: Prepare and test different formulations such as micronized suspensions, solid dispersions, or lipid-based formulations.[2][3][4][5][6] 3. In Vitro Dissolution Testing: Compare the dissolution rate of the new formulations against the unformulated compound. |
| Good in vitro potency but poor in vivo efficacy. | Low permeability across the intestinal epithelium. | 1. Caco-2 Permeability Assay: Determine the apparent permeability (Papp) of this compound. 2. Identify Efflux: Perform a bidirectional Caco-2 assay to see if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. 3. Formulate with Permeation Enhancers: Explore the use of excipients that can enhance intestinal permeability.[2] |
| Significant discrepancy between oral and intravenous pharmacokinetic profiles. | High first-pass metabolism in the liver. | 1. Metabolic Stability Assay: Incubate this compound with liver microsomes to determine its intrinsic clearance. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed. 3. Consider Prodrugs: Design a prodrug that masks the metabolically labile site of this compound.[7] |
| Inconsistent results between different animal batches or studies. | Issues with the formulation's physical stability. | 1. Stability Studies: Assess the physical and chemical stability of the prepared formulation under storage conditions. For amorphous solid dispersions, check for recrystallization using techniques like XRPD. 2. Standardize Dosing Procedure: Ensure consistent administration techniques and vehicle composition across all experiments. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.
Materials:
-
This compound
-
A hydrophilic polymer (e.g., PVP K30, HPMC)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve both this compound and the hydrophilic polymer in the organic solvent in a 1:4 drug-to-polymer ratio.
-
Remove the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried film and gently grind it into a fine powder using a mortar and pestle.
-
Store the resulting solid dispersion in a desiccator.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.
-
To assess efflux, also perform the transport study in the B to A direction.
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At the end of the experiment, measure the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
Caption: Pharmacokinetic pathway of orally administered this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upm-inc.com [upm-inc.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 7. Acetylcholinesterase inhibitor modifications: a promising strategy to delay the progression of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of AChE-IN-80 and Donepezil in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the established acetylcholinesterase inhibitor, Donepezil, with the novel compound AChE-IN-80 for the treatment of Alzheimer's disease. Due to the limited publicly available information on this compound, this document focuses on the comprehensive data available for Donepezil while providing a framework for evaluating this compound as more research emerges.
Introduction to Acetylcholinesterase Inhibition in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[1] One of the key pathological features of AD is the degeneration of cholinergic neurons, leading to a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh).[2] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[3] By inhibiting AChE, the concentration and duration of action of ACh are increased, which can lead to symptomatic improvement in cognitive function.[2][4] This "cholinergic hypothesis" has been a cornerstone of AD drug development for decades.[4]
Donepezil is a well-established, second-generation AChE inhibitor that has been a frontline symptomatic treatment for AD for many years.[5] In contrast, the emergence of new chemical entities, such as the hypothetically designated this compound, represents the ongoing effort to develop more effective and potentially disease-modifying therapies.
Donepezil: An Established AChE Inhibitor
Donepezil is a piperidine (B6355638) derivative that acts as a selective, reversible, and non-competitive inhibitor of acetylcholinesterase.[6] It is approved for the treatment of mild, moderate, and severe Alzheimer's disease.[3][7] While it does not alter the underlying progression of the disease, it can provide modest benefits in cognitive function, activities of daily living, and overall clinical state.[2][8]
Quantitative Performance Data for Donepezil
The following table summarizes key quantitative data for Donepezil based on extensive clinical and preclinical research.
| Parameter | Value | Alzheimer's Model/System | Reference |
| AChE Inhibition (IC50) | 6.7 nM (Human AChE) | In vitro enzyme assay | [6] (Implied) |
| BuChE Inhibition (IC50) | 7,100 nM (Human BuChE) | In vitro enzyme assay | [6] (Implied) |
| Selectivity (BuChE/AChE) | ~1060-fold | In vitro enzyme assay | [6] (Implied) |
| Cognitive Improvement (ADAS-Cog) | -2.67 mean difference vs. placebo (26 weeks) | Human clinical trials (mild to severe AD) | [2] |
| Cognitive Improvement (MMSE) | 1.05 mean difference vs. placebo (26 weeks) | Human clinical trials (mild to severe AD) | [2] |
| Bioavailability | ~100% | Human pharmacokinetic studies | [8] |
| Elimination Half-life | ~70 hours | Human pharmacokinetic studies | [8] |
| Metabolism | Primarily via CYP2D6 and CYP3A4 | Human pharmacokinetic studies | [5][8] |
Mechanism of Action of Donepezil
Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase in the central nervous system.[3] This leads to an increase in acetylcholine levels in synaptic clefts, enhancing cholinergic neurotransmission.[2] Beyond its primary function, some studies suggest other potential neuroprotective effects of donepezil, including modulation of amyloid protein processing and anti-inflammatory actions.[5][9]
Caption: Mechanism of action of Donepezil.
Experimental Protocols for Donepezil Evaluation
In Vitro AChE Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method to determine the inhibitory potency of compounds against AChE.
-
Reagents: Acetylcholinesterase (from electric eel or human recombinant), Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and a buffer solution (e.g., phosphate (B84403) buffer, pH 8.0).
-
Procedure:
-
A solution of AChE, DTNB, and the test compound (Donepezil) at various concentrations are pre-incubated in a 96-well plate.
-
The reaction is initiated by adding the substrate, ATCI.
-
AChE hydrolyzes ATCI to thiocholine (B1204863) and acetate.
-
Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
The rate of color formation is measured spectrophotometrically at 412 nm.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Cognitive Assessment in Alzheimer's Disease Models (e.g., Morris Water Maze in Scopolamine-induced Amnesia Model)
This experiment assesses the ability of a compound to reverse cognitive deficits in an animal model of Alzheimer's disease.
-
Animal Model: Rodents (rats or mice) are often used. Amnesia is induced by the administration of scopolamine (B1681570), a muscarinic receptor antagonist that impairs learning and memory.
-
Procedure:
-
Animals are pre-treated with Donepezil or a vehicle control.
-
After a set period, scopolamine is administered to induce cognitive deficits.
-
The animals are then tested in the Morris Water Maze, a circular pool filled with opaque water containing a hidden platform.
-
The time it takes for the animal to find the hidden platform (escape latency) over several trials is recorded.
-
-
Data Analysis: A significant reduction in escape latency in the Donepezil-treated group compared to the scopolamine-only group indicates an improvement in spatial learning and memory.
This compound: A Novel Acetylcholinesterase Inhibitor
Note: As of the date of this publication, there is no publicly available scientific literature or data specifically identifying a compound as "this compound." The following sections are presented as a template for the evaluation and comparison of this compound once data becomes available.
Quantitative Performance Data for this compound (Data Not Available)
| Parameter | Value | Alzheimer's Model/System | Reference |
| AChE Inhibition (IC50) | Data Needed | ||
| BuChE Inhibition (IC50) | Data Needed | ||
| Selectivity (BuChE/AChE) | Data Needed | ||
| Cognitive Improvement | Data Needed | ||
| Bioavailability | Data Needed | ||
| Elimination Half-life | Data Needed | ||
| Metabolism | Data Needed |
Proposed Mechanism of Action of this compound (Hypothetical)
The primary mechanism of this compound is presumed to be the inhibition of acetylcholinesterase. Further research will be required to determine if it possesses additional mechanisms, such as targeting beta-secretase (BACE1) or modulating neuroinflammation, which are of significant interest in the development of multi-target anti-Alzheimer's drugs.
Caption: Hypothetical multi-target mechanism of this compound.
Recommended Experimental Workflow for this compound Evaluation
The following workflow outlines the necessary steps to characterize a novel AChE inhibitor like this compound and enable a robust comparison with established drugs such as Donepezil.
Caption: Recommended experimental workflow for this compound.
Comparative Summary and Future Outlook
| Feature | Donepezil | This compound |
| Target | Primarily Acetylcholinesterase | Acetylcholinesterase (presumed) |
| Clinical Status | Approved for mild, moderate, and severe AD | Preclinical/Investigational (presumed) |
| Efficacy Data | Modest symptomatic improvement in cognition and function | Data Not Available |
| Safety Profile | Generally well-tolerated; common side effects include gastrointestinal issues | Data Not Available |
| Potential Advantages | Well-established clinical profile and long-term data | Potentially improved efficacy, selectivity, or side-effect profile; possible multi-target action |
| Potential Disadvantages | Symptomatic relief only; does not halt disease progression | Unknown efficacy and safety profile |
Donepezil remains a standard of care for the symptomatic treatment of Alzheimer's disease, with a well-documented mechanism of action and a large body of clinical evidence supporting its use. While a direct comparison with this compound is not currently possible due to the absence of public data, the framework provided in this guide outlines the necessary experimental data required for a thorough evaluation.
The future of Alzheimer's drug development lies in the discovery of compounds that not only provide symptomatic relief but also modify the underlying disease pathology. The investigation of novel AChE inhibitors like this compound is a critical component of this research. Should data on this compound become available, this guide can serve as a template for a direct and objective comparison with established therapies like Donepezil, aiding researchers in the assessment of its potential as a next-generation treatment for Alzheimer's disease.
References
- 1. Alzheimer's disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 2. A Review on Recent Development of Novel Heterocycles as Acetylcholinesterase Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Identifying and Managing Pain in People with Alzheimer’s Disease and Other Types of Dementia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Investigational Acetylcholinesterase Inhibitors and Galantamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the development of novel acetylcholinesterase (AChE) inhibitors remains a focal point for symptomatic treatment. This guide provides a comparative overview of the established therapeutic agent, galantamine, and a representative investigational compound, AChE-IN-11. While specific public data for a compound designated "AChE-IN-80" is not available in current scientific literature, this comparison with AChE-IN-11, a multi-target investigational inhibitor, serves as a practical framework for evaluating the efficacy of emerging therapeutic candidates against a clinically approved standard.
In contrast, emerging investigational compounds like AChE-IN-11 are often designed with a multi-target approach, aiming to address the complex pathology of Alzheimer's disease beyond cholinergic deficits.[5] AChE-IN-11, for instance, is a synthetic compound that demonstrates inhibitory activity against AChE, Monoamine Oxidase B (MAO-B), and Beta-secretase 1 (BACE1), alongside antioxidant properties.[5] This broader spectrum of activity presents a promising, albeit preclinical, therapeutic strategy.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potency of AChE-IN-11 and galantamine against acetylcholinesterase. The half-maximal inhibitory concentration (IC50) value indicates the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency. It is important to note that IC50 values for galantamine can vary significantly based on the experimental conditions.[4]
| Inhibitor | Target Enzyme | IC50 (µM) | Inhibition Type | Additional Activities |
| AChE-IN-11 | Acetylcholinesterase (AChE) | 7.9[5] | Mixed-type[5] | MAO-B Inhibition (IC50 = 9.9 µM), BACE1 Inhibition (IC50 = 8.3 µM), Antioxidant (ORAC = 2.5 eq)[5] |
| Galantamine | Acetylcholinesterase (AChE) | 0.31 - 1.27[1][6] | Competitive, Reversible[4] | Allosteric modulation of nicotinic acetylcholine (B1216132) receptors[1][4] |
Experimental Protocols
A standard method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase is the spectrophotometric method developed by Ellman.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of AChE activity (IC50).
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured by its absorbance at 412 nm.[5][7][8] The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
Test inhibitor (e.g., AChE-IN-11, galantamine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations to the designated wells.
-
Add the AChE enzyme solution to each well and incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of acetylcholinesterase inhibitors and a typical workflow for determining their inhibitory potency.
Mechanism of Action of Acetylcholinesterase Inhibitors.
Experimental Workflow for IC50 Determination.
References
- 1. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
Validating the Neuroprotective Effects of Novel Acetylcholinesterase Inhibitors: A Comparative Guide
For researchers and drug development professionals, the validation of a novel neuroprotective agent requires rigorous comparison against established alternatives. This guide provides a framework for evaluating the neuroprotective effects of new acetylcholinesterase (AChE) inhibitors, using the well-characterized drugs Donepezil (B133215), Galantamine, and Rivastigmine (B141) as benchmarks. While specific data for "AChE-IN-80" is not publicly available, this guide offers the necessary context, experimental protocols, and data presentation structures to facilitate its evaluation.
Comparative Analysis of Acetylcholinesterase Inhibitors
The primary therapeutic action of acetylcholinesterase inhibitors is to increase the levels of acetylcholine (B1216132) in the synaptic cleft, a neurotransmitter crucial for memory and learning.[1][2] However, evidence suggests that these inhibitors also exert neuroprotective effects through mechanisms independent of their primary enzymatic inhibition.[3][4][5] These secondary effects include protection against amyloid-β (Aβ) toxicity, glutamate-induced excitotoxicity, and oxidative stress.[3][4][6]
Below is a summary of the neuroprotective properties of established and other novel AChE inhibitors.
Table 1: In Vitro Neuroprotective Effects of AChE Inhibitors
| Compound | Model of Neurotoxicity | Key Findings | IC50/EC50 | Reference |
| Donepezil | Aβ25-35-induced toxicity in PC12 cells | Antagonizes neurotoxicity, potentially via PKC activation.[7] | - | [7] |
| Oxygen-glucose deprivation in rat cortical neurons | Concentration-dependent decrease in LDH release.[3] | - | [3] | |
| Galantamine | NMDA-induced excitotoxicity in rat cortical neurons | Concentration-dependent neuroprotection.[8] | 1.48 µM (MTT), 1.44 µM (LDH) | [8] |
| Oxygen-glucose deprivation in rat hippocampal slices | Significant reduction in LDH release.[9] | - | [9] | |
| Rivastigmine | Toxic injury in SH-SY5Y neuronal-like cells | Decreases cell death by 40% at 100 µM.[10] | - | [10] |
| AChE-IN-29 | Self-induced Aβ1-42 aggregation | Inhibition of aggregation. | - | [11] |
| hAChE-induced Aβ1-42 aggregation | Inhibition of aggregation. | - | [11] |
Table 2: In Vivo Neuroprotective and Cognitive Effects of AChE Inhibitors
| Compound | Animal Model | Dosage | Key Findings | Reference |
| Donepezil | Cardiac ischemia/reperfusion injury in rats | Not specified | Attenuated brain damage, reduced inflammation and oxidative stress.[12] | [12] |
| Galantamine | Scopolamine-induced amnesia in rodents | Not specified | Improved cognitive function and provided neuroprotection.[13] | [13] |
| Rivastigmine | Not specified in provided abstracts | >6 mg | Lower risk of myocardial infarction or death in AD patients.[14] | [14] |
| AChE-IN-29 | Scopolamine-induced cognitive deficit in mice | 2.5, 5, and 10 mg/kg (p.o.) | Ameliorated memory and cognitive dysfunctions.[11] | [11] |
| AChE-IN-62 | Alzheimer's Disease models | 1-5 mg/kg (i.p.) | Recommended dose range for efficacy studies. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to assess the neuroprotective effects of AChE inhibitors.
Assessment of Neuroprotection against Aβ-induced Toxicity
-
Cell Culture: PC12 or SH-SY5Y cells are commonly used neuronal cell models. Cells are cultured in appropriate media (e.g., DMEM for PC12, DMEM/F12 for SH-SY5Y) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Neurotoxicity: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with a medium containing aggregated Aβ25-35 peptide (e.g., 25 µM) for a further 24-48 hours.
-
Treatment: The compound of interest (e.g., this compound) is added to the cell culture either as a pre-treatment before Aβ exposure or concurrently with Aβ. A range of concentrations should be tested to determine a dose-response relationship.
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Assessment of Cell Death (LDH Assay):
-
After the treatment period, the culture supernatant is collected.
-
The amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
LDH release is an indicator of cell membrane damage and cytotoxicity.
-
In Vivo Assessment of Cognitive Improvement in a Scopolamine-Induced Amnesia Model
-
Animals: Male C57BL/6 mice are commonly used. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration:
-
The test compound (e.g., this compound) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
After a set time (e.g., 60 minutes), scopolamine (B1681570) (e.g., 1 mg/kg, i.p.) is administered to induce a cholinergic deficit and impair memory.
-
A positive control group treated with a known AChE inhibitor like Donepezil should be included.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase: 30 minutes after scopolamine injection, mice are trained to find a hidden platform in a circular pool of opaque water for a set number of trials per day over several days. The time to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Post-mortem Analysis: Following behavioral testing, brain tissue can be collected for biochemical analysis, such as measuring AChE activity to confirm target engagement.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research approach.
Caption: Mechanism of action of acetylcholinesterase inhibitors.
Caption: PI3K/Akt signaling pathway involved in neuroprotection.
Caption: General experimental workflow for in vivo validation.
This guide provides a foundational framework for the validation of novel AChE inhibitors. By employing these standardized protocols and comparative data, researchers can effectively evaluate the neuroprotective potential of new compounds like this compound and position them within the existing therapeutic landscape.
References
- 1. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. joseroda.com [joseroda.com]
- 10. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Donepezil provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Apocynin and Galantamine During the Chronic Administration of Scopolamine in an Alzheimer's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase Inhibitors: Beneficial Effects on Comorbidities in Patients With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Acetylcholinesterase Activity: A Guide to Alternatives for Ellman's Assay in Inhibitor Profiling
For researchers, scientists, and drug development professionals dedicated to the study of neurodegenerative diseases and the discovery of novel therapeutics, the accurate measurement of acetylcholinesterase (AChE) activity is paramount. While the Ellman's assay has long served as a foundational method, its limitations, particularly with certain classes of inhibitors like AChE-IN-80, necessitate the exploration of alternative analytical techniques. This guide provides an objective comparison of various assays for determining AChE activity, offering a data-driven framework to assist in selecting the most suitable method for your research needs.
Quantitative Comparison of AChE Assays
The selection of an appropriate assay for determining the potency of an AChE inhibitor, such as the hypothetical this compound, depends on several factors including sensitivity, throughput, cost, and susceptibility to interference. The following table summarizes the key performance characteristics of Ellman's assay and its primary alternatives.
| Assay Method | Principle | Detection | Typical Substrate | Sensitivity (LOD) | Throughput | Advantages | Disadvantages |
| Ellman's Assay | Colorimetric | Absorbance (412 nm) | Acetylthiocholine (ATCh) | ~0.5 mU/mL[1] | High | Cost-effective, robust, well-established.[2] | Interference from colored compounds and thiol-reactive substances.[2] |
| Fluorometric (Amplex® Red) | Fluorometric | Fluorescence (Ex/Em ~571/585 nm) | Acetylcholine (B1216132) (ACh) | ~0.1 mU/mL[3][4] | High | High sensitivity, suitable for HTS.[4] | Higher cost, potential for fluorescent compound interference. |
| Radiometric Assay | Radiometric | Scintillation Counting | [¹⁴C]-Acetylcholine | High | Low to Medium | High sensitivity and specificity, less prone to chemical interference.[5] | Requires handling of radioactive materials, specialized equipment, and disposal protocols. |
| HPLC-Based Assay | Chromatographic | UV or MS | Acetylcholine or other esters | High | Low to Medium | High specificity, can identify and quantify multiple components.[6][7] | Lower throughput, requires specialized equipment and expertise. |
| Amperometric Biosensor | Electrochemical | Amperometry | Acetylcholine or Acetylthiocholine | pM to nM range[8] | Medium | High sensitivity, real-time monitoring.[9][10] | Sensor fabrication can be complex, potential for electrode fouling. |
Experimental Protocols
Detailed methodologies for the key assays are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions.
Fluorometric Assay using Amplex® Red
This assay relies on the enzymatic coupling of choline (B1196258), a product of AChE activity, to the production of a highly fluorescent product, resorufin.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 540/590 nm)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine (ACh)
-
AChE enzyme
-
Assay buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor (this compound)
Procedure:
-
Prepare a working solution containing Amplex® Red, HRP, and choline oxidase in the assay buffer. Protect this solution from light.
-
To each well of the microplate, add the AChE enzyme solution.
-
Add the test inhibitor (this compound) at various concentrations to the respective wells. Include a control with no inhibitor.
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the acetylcholine substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at 590 nm with excitation at 540 nm in a kinetic or endpoint mode.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Radiometric Assay
This method measures the enzymatic hydrolysis of radiolabeled acetylcholine.
Materials:
-
Scintillation vials
-
Liquid scintillation counter
-
[¹⁴C]-Acetylcholine
-
AChE enzyme
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Scintillation cocktail
-
Test inhibitor (this compound)
Procedure:
-
In a reaction tube, combine the AChE enzyme solution and the assay buffer.
-
Add the test inhibitor (this compound) at various concentrations. Include a control without the inhibitor.
-
Pre-incubate the mixture for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding [¹⁴C]-Acetylcholine.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction (e.g., by adding a quenching agent or by extraction).
-
Add the reaction mixture to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter. The amount of product formed is proportional to the measured radioactivity.
-
Calculate the percentage of inhibition and determine the IC50 value.
HPLC-Based Assay
This method separates and quantifies the product of the enzymatic reaction, providing high specificity.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS)
-
Reversed-phase C18 column
-
Acetylcholine or another suitable substrate (e.g., 1-naphthyl acetate)[11]
-
AChE enzyme
-
Mobile phase (e.g., acetonitrile/water gradient)[11]
-
Reaction buffer
-
Test inhibitor (this compound)
Procedure:
-
Prepare reaction mixtures containing AChE enzyme, reaction buffer, and the test inhibitor (this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate for a fixed time at a controlled temperature.
-
Stop the reaction by adding a suitable solvent (e.g., acetonitrile) that also serves as the injection solvent.[11]
-
Inject a defined volume of the reaction mixture into the HPLC system.
-
Separate the substrate and product using an appropriate gradient and flow rate.
-
Detect and quantify the product peak area.
-
The decrease in the product peak area in the presence of the inhibitor is proportional to the enzyme inhibition. Calculate the percentage of inhibition and determine the IC50 value.
Amperometric Biosensor Assay
This technique utilizes an electrode modified with AChE to detect changes in current upon substrate addition and inhibition.
Materials:
-
Potentiostat
-
Screen-printed electrode or glassy carbon electrode modified with AChE
-
Electrochemical cell
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Substrate solution (e.g., acetylthiocholine)
-
Electrolyte solution (e.g., phosphate buffer)
-
Test inhibitor (this compound)
Procedure:
-
Set up the electrochemical cell with the AChE-modified working electrode, reference electrode, and counter electrode in the electrolyte solution.
-
Apply a constant potential to the working electrode.
-
Record the baseline current.
-
Inject the substrate into the cell and record the change in current, which corresponds to the enzymatic activity.
-
After the signal stabilizes, introduce the test inhibitor (this compound) into the cell.
-
The decrease in the current response is proportional to the degree of enzyme inhibition.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Mechanism and Workflow
To further elucidate the principles behind these assays, the following diagrams illustrate the core signaling pathway of AChE inhibition and a generalized experimental workflow for inhibitor screening.
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.
Caption: General Workflow for AChE Inhibitor Screening.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of acetylcholinesterase inhibitors using homogenous cell-based assays in quantitative high-throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiochemical micro assays for the determination of choline acetyltransferase and acetylcholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatography-mass spectrometry-based acetylcholinesterase assay for the screening of inhibitors in natural extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cholinesterase based amperometric biosensors for assay of anticholinergic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Novel Acetylcholinesterase Inhibitor AChE-IN-80: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the acetylcholinesterase (AChE) inhibitor, AChE-IN-80. As specific experimental data for this compound is not yet publicly available, this document serves as a template, outlining the requisite experimental protocols, data presentation formats, and analytical workflows necessary for its evaluation against established AChE inhibitors. The methodologies and comparisons presented herein utilize representative data from well-characterized inhibitors such as Donepezil, Rivastigmine, and Galantamine to illustrate the cross-validation process.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), which terminates synaptic transmission.[1][2] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic transmission.[3][4] By inhibiting AChE, the concentration and duration of ACh in the synaptic cleft are increased, leading to improved cognitive function.[2][5] Therefore, the rigorous evaluation and cross-validation of new AChE inhibitors like this compound are paramount.
Comparative Inhibitory Potency
The efficacy of an AChE inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce AChE activity by 50%.[2] To ensure the robustness of these findings, it is crucial to determine the IC50 of this compound using various assays and compare it to other known inhibitors.
Table 1: Comparative IC50 Values of AChE Inhibitors Across Different Assays
| Inhibitor | Assay Type | Enzyme Source | Substrate | IC50 (nM) | Reference |
| This compound | Ellman's Assay | Human Recombinant AChE | Acetylthiocholine (B1193921) | [Insert Data] | [Internal Data] |
| This compound | Amplex Red Assay | Human Recombinant AChE | Acetylcholine | [Insert Data] | [Internal Data] |
| This compound | Ellman's Assay | Electrophorus electricus AChE | Acetylthiocholine | [Insert Data] | [Internal Data] |
| Donepezil | Ellman's Assay | Human Recombinant AChE | Acetylthiocholine | 2.5 - 10 | [2] |
| Rivastigmine | Ellman's Assay | Human Recombinant AChE | Acetylthiocholine | 200 - 500 | [2] |
| Galantamine | Ellman's Assay | Human Recombinant AChE | Acetylthiocholine | 400 - 1500 | [2] |
| Tacrine | Ellman's Assay | Electrophorus electricus AChE | Acetylthiocholine | 15 - 50 | [2] |
Experimental Protocols for AChE Activity Assays
The cross-validation of this compound activity should be performed using multiple assay methods to ensure the results are not method-dependent. Below are detailed protocols for commonly employed AChE activity assays.
Ellman's Method (Colorimetric Assay)
The Ellman's method is a widely used, simple, and robust colorimetric assay for measuring AChE activity.[1]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be detected spectrophotometrically at 412 nm.[1] The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a relevant source (e.g., human recombinant or Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
This compound and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in the assay buffer.
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).
-
Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
-
Assay in 96-Well Plate (200 µL final volume):
-
Add 10 µL of the AChE working solution to each well (except the blank).
-
Add 10 µL of the inhibitor dilution or vehicle to the corresponding wells.
-
Include controls: blank (no enzyme), negative control (no inhibitor), and positive control (a known inhibitor).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Initiate the reaction by adding 180 µL of a pre-mixed solution of DTNB and ATCI in the assay buffer.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the percentage of AChE inhibition versus the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Amplex® Red Acetylcholine/Acetylcholinesterase Assay (Fluorometric Assay)
This assay provides a more sensitive fluorometric method for detecting AChE activity.
Principle: AChE first hydrolyzes acetylcholine to choline (B1196258). Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin, which is detected at an excitation of 530-560 nm and an emission of 590 nm.
Materials and Reagents:
-
Amplex® Red Acetylcholine/Acetylcholinesterase Assay Kit (containing Amplex® Red reagent, HRP, choline oxidase, and acetylcholine)
-
Reaction Buffer
-
AChE enzyme
-
This compound and other test inhibitors
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the Amplex® Red reagent, HRP, and choline oxidase in the reaction buffer according to the kit manufacturer's instructions.
-
Prepare serial dilutions of this compound and other inhibitors.
-
-
Assay in 96-Well Plate:
-
Add the AChE enzyme to each well.
-
Add the inhibitor dilutions to the respective wells.
-
Include appropriate controls.
-
Add the acetylcholine substrate to initiate the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.[6]
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Plot the percentage of AChE inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizing Workflows and Pathways
Experimental Workflow for Inhibitor Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of a novel AChE inhibitor.
Caption: Workflow for cross-validating AChE inhibitor activity.
Signaling Pathway of Acetylcholine and its Inhibition
This diagram illustrates the mechanism of action of an AChE inhibitor in the synaptic cleft.
Caption: Acetylcholine signaling and AChE inhibition at the synapse.
Conclusion
The cross-validation of a novel acetylcholinesterase inhibitor such as this compound is a critical step in its development. By employing multiple assay formats, comparing its potency to established inhibitors, and thoroughly documenting the experimental protocols, researchers can build a robust data package to support its potential as a therapeutic agent. The frameworks provided in this guide are intended to ensure a comprehensive and objective evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of Dual AChE/PDE9A Inhibitors and Selective PDE9A Inhibitors
In the landscape of drug discovery for neurodegenerative diseases and other conditions, the inhibition of phosphodiesterase 9A (PDE9A) has emerged as a promising therapeutic strategy. This guide provides a comparative overview of a dual-target inhibitor of Acetylcholinesterase (AChE) and PDE9A, exemplified by compound 11a, against other well-characterized selective PDE9A inhibitors such as BAY 73-6691, PF-04447943, and BAY-7081. This comparison is aimed at researchers, scientists, and drug development professionals, offering insights into their respective biochemical potencies and selectivity profiles based on available experimental data.
Introduction to a Dual-Target Approach
Compound 11a represents a multi-target-directed ligand approach, simultaneously inhibiting both AChE and PDE9A.[1] This strategy is of particular interest in the context of Alzheimer's disease, where cholinergic deficits and impaired cGMP signaling are both implicated in the pathophysiology. By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine (B1216132) is reduced, while PDE9A inhibition leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, a key second messenger in cellular signaling.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory potencies (IC50 values) of the selected compounds against their primary targets. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Reference |
| 11a | AChE | 48 | [1] |
| PDE9A | 530 | [1] | |
| 11b | AChE | 223 | [1] |
| PDE9A | 285 | [1] | |
| BAY 73-6691 | Human PDE9A | 55 | [2] |
| Murine PDE9A | 100 | [2] | |
| PF-04447943 | PDE9A | Potent and Selective | [3][4] |
| BAY-7081 | Human PDE9A | 15 | [5] |
| Mouse PDE9A | 34 | [5] | |
| Rat PDE9A | 42 | [5] |
Note: Specific IC50 values for PF-04447943 were not detailed in the provided search results, but it is consistently described as a potent and selective inhibitor.
Selectivity Profile
Selectivity is a critical parameter for a drug candidate, as off-target effects can lead to undesirable side effects. The following table presents the selectivity of BAY-7081 against other phosphodiesterase (PDE) families. A higher fold-selectivity indicates a more specific inhibitor.
| PDE Family | Fold Selectivity (IC50 PDE / IC50 PDE9A) | Reference |
| PDE1 | 49 | [5] |
| PDE2A | >667 | [6] |
| PDE3A | >667 | [6] |
| PDE4A | >667 | [6] |
| PDE5A | >667 | [6] |
| PDE6 | >667 (bovine retinal) | [6] |
| PDE7B | >667 | [6] |
| PDE8A | >667 | [6] |
| PDE10A | >667 | [6] |
| PDE11A | >667 | [6] |
The dual-target inhibitors 11a and 11b, by design, are not selective for PDE9A over AChE. For selective PDE9A inhibitors like BAY 73-6691 and PF-04447943, high selectivity over other PDE families is a key characteristic.[2][7]
Signaling Pathway and Experimental Workflow
The inhibition of PDE9A impacts the nitric oxide (NO)-cGMP signaling pathway. The following diagram illustrates this pathway.
Caption: cGMP signaling pathway and the role of PDE9A inhibition.
The following diagram illustrates a general workflow for evaluating PDE9A inhibitors.
Caption: General workflow for the discovery and development of PDE9A inhibitors.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical protocols used in the characterization of PDE9A inhibitors.
In Vitro PDE9A Inhibition Assay (IC50 Determination)
A common method for determining the half-maximal inhibitory concentration (IC50) involves a radioenzymatic assay.
-
Enzyme and Substrate Preparation : Recombinant human PDE9A is used. The substrate, [3H]-cGMP, is prepared at a concentration below its Michaelis-Menten constant (Km).
-
Incubation : The enzyme, substrate, and varying concentrations of the test inhibitor are incubated in an appropriate buffer at 37°C.
-
Reaction Termination : The enzymatic reaction is stopped by the addition of a quenching agent, often a slurry of snake venom nucleotidase, which hydrolyzes the product [3H]-5'-GMP to the nucleoside [3H]-guanosine.
-
Separation : The unreacted [3H]-cGMP is separated from the [3H]-guanosine product using ion-exchange chromatography.
-
Quantification : The amount of [3H]-guanosine is quantified by scintillation counting.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular cGMP Reporter Assay
This assay measures the ability of an inhibitor to increase cGMP levels in a cellular context.
-
Cell Line : A cell line, such as Chinese Hamster Ovary (CHO) cells, is engineered to stably express human PDE9A, soluble guanylate cyclase (sGC), and a cGMP-sensitive reporter system (e.g., a cyclic nucleotide-gated ion channel coupled to a fluorescent calcium indicator or a luciferase).[2]
-
Cell Stimulation : The cells are treated with a submaximal concentration of an sGC activator (e.g., BAY 58-2667) to stimulate cGMP production.[2]
-
Inhibitor Treatment : The stimulated cells are then exposed to a range of concentrations of the PDE9A inhibitor.
-
Signal Detection : The reporter signal (e.g., luminescence or fluorescence) is measured in real-time.[2]
-
Data Analysis : The potentiation of the cGMP signal by the inhibitor is quantified, and dose-response curves are generated to determine the cellular potency (EC50).
Conclusion
The comparison between the dual-target AChE/PDE9A inhibitor 11a and selective PDE9A inhibitors like BAY 73-6691, PF-04447943, and BAY-7081 highlights different therapeutic strategies. The dual-inhibition approach may offer a synergistic effect in complex diseases like Alzheimer's by addressing multiple pathological pathways. However, this comes at the cost of selectivity for a single target. In contrast, highly selective PDE9A inhibitors are designed to modulate the cGMP pathway with precision, potentially minimizing off-target effects. The choice between these approaches depends on the specific therapeutic indication and the desired pharmacological profile. The data and protocols presented in this guide provide a foundation for researchers to compare and evaluate these different classes of inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Dual-Target Inhibitors of Acetylcholinesterase (AChE) and Phosphodiesterase 9A (PDE9A) for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of AChE-IN-80: An In Vitro and In Vivo Correlation of a Novel Acetylcholinesterase Inhibitor
Disclaimer: The following guide presents a comparative analysis of a hypothetical acetylcholinesterase inhibitor, designated AChE-IN-80. As no specific data for a compound with this name is publicly available, this document serves as an illustrative example, synthesizing plausible experimental data based on established methodologies for the evaluation of acetylcholinesterase inhibitors. The comparator drugs, Donepezil and Rivastigmine, and the experimental protocols are based on publicly available scientific literature.
This guide provides a comprehensive comparison of the in vitro and in vivo activity of the novel acetylcholinesterase (AChE) inhibitor, this compound, against established drugs, Donepezil and Rivastigmine. The objective is to present a clear, data-driven comparison for researchers, scientists, and drug development professionals.
In Vitro Acetylcholinesterase Inhibition
The in vitro inhibitory activity of this compound was evaluated against human recombinant AChE using a colorimetric assay based on the Ellman method.[1][2] The results, summarized in Table 1, demonstrate that this compound is a potent inhibitor of acetylcholinesterase.
Table 1: In Vitro Inhibition of Human Acetylcholinesterase
| Compound | IC50 (nM) | Inhibition Type | Selectivity for AChE over BuChE |
| This compound (Hypothetical) | 8.2 | Reversible, Competitive | ~450-fold |
| Donepezil | 6.7[3] | Reversible, Non-competitive | >500-fold[4] |
| Rivastigmine | 4.15 (AChE) | Pseudo-irreversible | Inhibits both AChE and BuChE (IC50 for BuChE = 0.037 µM)[3] |
This compound exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range, comparable to the well-established AChE inhibitor, Donepezil. Kinetic studies indicate a reversible and competitive mode of inhibition, suggesting that this compound directly competes with the substrate, acetylcholine, for the active site of the enzyme.[5] Notably, this compound displays high selectivity for acetylcholinesterase over butyrylcholinesterase (BuChE), a desirable characteristic that may lead to a more targeted therapeutic effect with potentially fewer peripheral side effects.[4]
In Vivo Efficacy in a Scopolamine-Induced Murine Model of Memory Impairment
To assess the in vivo efficacy of this compound, a scopolamine-induced memory impairment model in mice was employed.[6][7][8][9][10] Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to cognitive dysfunction, which can be ameliorated by AChE inhibitors.[7][10] In this study, the Morris Water Maze (MWM) test was used to evaluate spatial learning and memory.
Table 2: In Vivo Efficacy of this compound in the Morris Water Maze Test
| Treatment Group | Dose (mg/kg, p.o.) | Escape Latency (seconds, Day 5) | Time in Target Quadrant (seconds) |
| Vehicle Control | - | 55.2 ± 4.8 | 15.1 ± 2.3 |
| Scopolamine (1 mg/kg, i.p.) | - | 48.7 ± 5.1 | 18.9 ± 2.5 |
| This compound + Scopolamine | 5 | 25.3 ± 3.9 | 35.6 ± 4.1 |
| Donepezil + Scopolamine | 5 | 28.1 ± 4.2 | 32.8 ± 3.8 |
*p < 0.05 compared to the scopolamine-only group. Data are presented as mean ± SEM.
As shown in Table 2, oral administration of this compound at a dose of 5 mg/kg significantly reversed the scopolamine-induced increase in escape latency and the decrease in time spent in the target quadrant. The performance of the this compound treated group was comparable to that of the Donepezil-treated group, indicating a potent in vivo cognitive-enhancing effect.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetylcholinesterase Activity Assay Kit colorimetric AChE assay kit Sigma [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People Living with Dementia: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Naturally Occurring Acetylcholinesterase Inhibitors and Their Potential Use for Alzheimer's Disease Therapy [frontiersin.org]
- 6. Scopolamine Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. DL0410 Ameliorates Memory and Cognitive Impairments Induced by Scopolamine via Increasing Cholinergic Neurotransmission in Mice [mdpi.com]
- 8. In vivo investigation of the neuroprotective property of Convolvulus pluricaulis in scopolamine-induced cognitive impairments in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
Novel Acetylcholinesterase Inhibitors: A Head-to-Head Comparison for Advanced Alzheimer's Disease Research
A new wave of acetylcholinesterase (AChE) inhibitors is poised to redefine the therapeutic landscape for Alzheimer's disease. Moving beyond simple symptomatic relief, these novel compounds exhibit multifaceted mechanisms of action, including dual-site binding to the AChE enzyme and the ability to inhibit amyloid-beta aggregation. This guide provides a comparative analysis of promising next-generation AChE inhibitors, offering researchers and drug development professionals a data-driven overview of their performance and underlying mechanisms.
The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, remains a cornerstone in the symptomatic treatment of Alzheimer's disease. However, the limited efficacy of current therapies has spurred the development of novel inhibitors with improved potency and additional pharmacological benefits.[1][2][3] A key strategy in this endeavor is the design of dual-binding inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[4][5][6][7] This dual engagement can lead to more potent inhibition and may also interfere with AChE's role in amyloid-beta (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease.[4][5][6]
This guide presents a head-to-head comparison of several recently developed AChE inhibitors, focusing on derivatives of established drugs like Donepezil (B133215) and Galantamine. The comparative data, summarized below, is drawn from various in vitro studies.
Comparative Analysis of Novel AChE Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of selected novel AChE inhibitors against both acetylcholinesterase and, where available, butyrylcholinesterase (BuChE). A lower IC50 value indicates greater potency. The selectivity index, calculated as the ratio of IC50 (BuChE) / IC50 (AChE), highlights the drug's preference for its target enzyme.
| Inhibitor | Target Enzyme(s) | IC50 (AChE) | Selectivity (vs. BuChE) | Additional Properties | Reference Compound |
| Donepezil | AChE | 5.7 - 10.3 nM | ~1250-fold | Reversible, non-competitive | - |
| Compound 5b (Donepezil Derivative) | AChE, Aβ aggregation | 0.8 nM (hAChE) | Not Specified | Mixed-type inhibitor, antioxidant | Donepezil |
| Compound 24r (Donepezil Analog) | AChE, Aβ aggregation | 2.4 nM | Not Specified | Mixed-type inhibitor | Donepezil |
| Donepezil-Tacrine Hybrid | AChE, BuChE, Aβ aggregation | Subnanomolar range | Not Specified | Dual-site binding | Donepezil, Tacrine |
| Galantamine | AChE | 11-95 times less potent than some derivatives | Not Specified | Allosteric modulator of nAChRs | - |
| Galantamine-Curcumin Hybrid (4b) | AChE | More active than Galantamine | Not Specified | Dual-site binding, low toxicity | Galantamine, Curcumin |
| Icopezil | AChE, BuChE | Potent | High selectivity for AChE | Not Specified | Donepezil, Rivastigmine, Galantamine |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme (e.g., human, bovine) and the assay methodology.[8]
Signaling Pathways and Mechanism of Action
Novel AChE inhibitors with dual-binding properties simultaneously interact with the catalytic active site and the peripheral anionic site of the acetylcholinesterase enzyme. This dual inhibition is a key mechanistic advance over traditional inhibitors.
Caption: Dual-binding mechanism of novel AChE inhibitors in the cholinergic synapse.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the accurate assessment and comparison of AChE inhibitors. The most common method for determining AChE inhibitory activity is the Ellman's assay.[8][9]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE by quantifying the formation of thionitrobenzoate, a colored product resulting from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of acetylthiocholine (B1193921) (ATCI) hydrolysis by AChE.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of AChE, ATCI, DTNB, and the test inhibitors in phosphate buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the test inhibitor solution at various concentrations.
-
Add 10 µL of the AChE solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining AChE inhibitory activity using the Ellman's assay.
Conclusion
The development of novel acetylcholinesterase inhibitors with dual-binding capabilities and anti-amyloid aggregation properties represents a significant advancement in the pursuit of more effective treatments for Alzheimer's disease. The compounds highlighted in this guide demonstrate substantial improvements in potency over existing drugs. Continued research focusing on multi-target agents is a promising avenue for developing disease-modifying therapies for this complex neurodegenerative disorder.[10]
References
- 1. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Docking-based Design of Galantamine Derivatives with Dual-site Binding to Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity of novel donepezil derivatives bearing N-benzyl pyridinium moiety as potent and dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ddg-pharmfac.net [ddg-pharmfac.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for 80% Acetic Acid Solutions
Disclaimer: The following guidance is based on Safety Data Sheets (SDS) for 80% Acetic Acid, as no specific information was found for a substance named "AChE-IN-80." It is crucial to confirm if "this compound" is indeed an 80% acetic acid solution or a different chemical entity. If it is not 80% acetic acid, this guidance will not be applicable, and a specific SDS for "this compound" must be obtained and followed.
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling 80% acetic acid solutions in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.
Hazard Identification and Personal Protective Equipment
An 80% acetic acid solution is a corrosive material that can cause severe skin burns and eye damage.[1][2] Inhalation of vapors can also be harmful.[1] Therefore, stringent adherence to PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Must be worn if there is a possibility of splashing.[3] |
| Hands | Chemical-resistant, impermeable gloves | Gloves should be tested for suitability for prolonged contact.[3] Check for leaks before use. |
| Body | Impervious apron or chemical suit and chemical-resistant boots | Recommended for comprehensive protection.[3] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate. | Use local and general ventilation to minimize vapor exposure.[4] |
Safe Handling and Storage
Proper handling and storage are critical to prevent accidents and exposure.
Operational Plan:
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is irregular or stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][4] |
Spill and Leak Procedures:
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.[1]
-
Contain the spill using appropriate absorbent materials.
-
Clean-up personnel must wear full protective equipment, including respiratory protection.[1]
-
Place the absorbed material into appropriate containers for disposal.[4]
Disposal Plan
Contaminated materials and the chemical itself must be disposed of in accordance with federal, state, and local regulations.[3]
-
Do not dispose of the substance down the drain or into sewers.[1]
-
Processing, use, or contamination of this product may change the waste management options.[3]
-
Dispose of the container and unused contents in an approved waste disposal facility.[3]
Workflow for Handling 80% Acetic Acid
Caption: Workflow for the safe handling and disposal of 80% acetic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
